Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate chemical structure
The following technical guide details the structural analysis, synthetic methodology, and pharmaceutical applications of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate , a critical heterocyclic scaffold in peptidomimetic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural analysis, synthetic methodology, and pharmaceutical applications of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate , a critical heterocyclic scaffold in peptidomimetic drug design.
Executive Summary
Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (also referred to as N-Boc-4-amino-1,2-oxazinane ) is a six-membered saturated heterocycle containing a characteristic N–O bond (1,2-oxazinane). It serves as a conformationally restricted
-amino acid isostere . By constraining the distance and dihedral angles between the amino and carboxyl termini (in this case, the carbamate nitrogen), this scaffold is utilized to lock peptide backbones into specific secondary structures, such as -turns, thereby improving the metabolic stability and receptor selectivity of bioactive peptides.
Property
Data
Systematic Name
Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
Molecular Formula
Molecular Weight
202.25 g/mol
Core Scaffold
1,2-Oxazinane (Tetrahydro-1,2-oxazine)
Key Functionality
Orthogonally protected diamine (N2-Boc, C4-NH2)
Stereochemistry
Chiral center at C4 (Available as (R), (S), or (rac))
Structural Analysis & Conformation
Ring Geometry
The 1,2-oxazinane ring predominantly adopts a chair conformation , similar to cyclohexane but distorted by the shorter N–O bond (1.46 Å) compared to a C–C bond (1.54 Å) and the presence of lone pairs on the heteroatoms.
N2-Position: The tert-butoxycarbonyl (Boc) group at position 2 exerts significant steric bulk. Due to
strain, the N-Boc group typically adopts an orientation that minimizes clash with the C3 axial protons.
C4-Position: The amino group at C4 can exist in either an axial or equatorial orientation. In the equatorial conformer, 1,3-diaxial interactions are minimized, making it the thermodynamically preferred isomer in the absence of other constraints.
Peptidomimetic Potential
This molecule acts as a constrained linker . In a peptide chain, the N2 nitrogen mimics the amide nitrogen, while the C4 amine mimics the side chain or the next residue's amine. The rigid ring structure reduces the entropic penalty of binding to a target receptor, a key strategy in designing high-affinity ligands.
Synthetic Methodology
The synthesis of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate relies on the Nitroso Diels-Alder (NDA) reaction to construct the core, followed by functionalization of the resulting alkene.
Reaction Pathway Diagram
The following flowchart illustrates the critical steps from commercially available precursors to the target scaffold.
Figure 1: Synthetic route via Nitroso Diels-Alder and Hydroboration-Amination.[1]
Detailed Experimental Protocol
Note: The N–O bond in 1,2-oxazines is sensitive to strong reducing conditions (e.g.,
, Zn/AcOH), which can cleave the ring to form an amino alcohol. The protocols below are selected to preserve the ring integrity.
Step 1: Synthesis of tert-Butyl 3,6-dihydro-1,2-oxazine-2-carboxylate
This step constructs the ring via a hetero-Diels-Alder reaction.
Add DIAD dropwise at 0°C. Stir at room temperature for 12 hours.
Isolate the 4-azido intermediate via column chromatography.
Reduction:
Treat the azide with
in THF/Water (Staudinger reduction).
Why Staudinger? It is mild and chemoselective, avoiding the N-O bond cleavage that would occur with catalytic hydrogenation.
Final Product:Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate .
Applications in Drug Development[2][3]
Constrained Peptide Mimetics
The 1,2-oxazinane scaffold is used to replace flexible amino acid residues (like
-aminobutyric acid, GABA) in peptide drugs.
Beta-Turn Inducers: When incorporated into a peptide backbone, the ring forces the chain into a turn conformation, often mimicking Type I or Type II
-turns.
Protease Resistance: The non-natural N-O linkage and the steric bulk of the ring prevent recognition and cleavage by standard proteases, extending the half-life of the drug candidate.
Orthogonal Protection Strategy
The molecule is designed for solid-phase peptide synthesis (SPPS):
N2 (Ring Nitrogen): Protected by Boc (acid-labile).
C4 (Exocyclic Amine): Free for coupling to the next carboxylic acid.
Alternative: If the target requires Fmoc chemistry, the N2-Boc must be swapped or the synthesis adapted, as Boc removal (TFA) is orthogonal to Fmoc removal (Piperidine).
References
Kirby, G. W., & Sweeny, J. G. (1981). The addition of transient nitroso compounds to conjugated dienes. Journal of the Chemical Society, Perkin Transactions 1, 3250-3254.
Foti, C. J., & Hu, J. (2004). Electrophilic amination of amino acids with N-Boc-oxaziridines. Journal of Organic Chemistry, 69(7), 2367-2373.[2] Link
Jenkins, A. D., et al. (2004). Structure and conformation of N-alkoxycarbonyl-1,2-oxazines. Tetrahedron Letters, 45(15), 3145-3148.
Davies, S. G., et al. (2012). Asymmetric synthesis of 4-amino-1,2-oxazinanes. Organic & Biomolecular Chemistry, 10, 5678-5688. (Stereoselective synthesis routes).
Novel Saturated N-O Heterocycles in Medicinal Chemistry
The following technical guide details the medicinal chemistry of saturated N-O heterocycles, structured for researchers and drug developers. Technical Guide & Whitepaper Executive Summary In the pursuit of "escaping flat...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry of saturated N-O heterocycles, structured for researchers and drug developers.
Technical Guide & Whitepaper
Executive Summary
In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional (
-rich) architectures—saturated N-O heterocycles have emerged as high-value pharmacophores. Unlike their unsaturated counterparts (isoxazoles, oxadiazoles), saturated systems like isoxazolidines (5-membered) and 1,2-oxazinanes (6-membered) offer unique vectors for optimizing drug-like properties.
This guide analyzes the physicochemical advantages of the N-O bond, specifically its ability to modulate basicity (pKa reduction) and introduce novel hydrogen-bonding vectors. It details advanced synthetic methodologies, including photoredox catalysis and ring-closing metathesis, and provides actionable protocols for incorporating these rings into drug discovery campaigns.
The N-O Advantage: Physicochemical Engineering
The incorporation of an oxygen atom adjacent to nitrogen (the
-effect) fundamentally alters the electronic and steric profile of the heterocycle compared to its pure amine or ether counterparts.
Basicity Modulation (The
pKa Effect)
One of the most strategic uses of N-O heterocycles is the attenuation of basicity. While secondary amines (e.g., pyrrolidine, piperidine) typically exhibit pKa values of 10–11, the electron-withdrawing inductive effect of the adjacent oxygen in N-alkoxy amines drastically lowers the pKa.
1,2-Oxazinane pKa: ~4.5 – 6.0 (depending on substitution)
Medicinal Chemistry Implication: This reduction allows for the design of neutral or low-basicity compounds at physiological pH, improving membrane permeability (LogD) and reducing off-target liabilities often associated with high basicity (e.g., hERG channel inhibition, phospholipidosis).
Structural Parameters & Data[2][3]
Property
Pyrrolidine (CHN)
Isoxazolidine (CHNO)
Medicinal Chem Impact
Hybridization
Maintains 3D complexity ().
H-Bonding
1 Donor / 1 Acceptor
1 Donor / 2 Acceptors
Oxygen acts as an additional weak acceptor; N-H is more acidic.
Role: Bioisosteres of ribose (in nucleosides) and proline.
Key Application: Nucleoside analogs where the O-C-N linkage mimics the anomeric center, providing resistance to glycosidases.
Case Study:Cycloserine derivatives and novel antibacterial agents utilize this ring to inhibit cell wall synthesis.
1,2-Oxazinanes (6-Membered)
Role: Bioisosteres of piperidines and morpholines.
Key Application: Used to lock conformations in peptide mimetics. The N-O bond prefers an axial orientation in certain substitutions due to the anomeric effect, offering unique vector placement for substituents.
Case Study:1-Azafagomine analogs (glycosidase inhibitors) and intermediate scaffolds in the synthesis of complex alkaloids like FR900482 (antitumor antibiotic).
Strategic SAR Visualization
The following diagram illustrates the decision logic for substituting a standard amine with an N-O heterocycle.
Caption: Decision tree for bioisosteric replacement of amines with saturated N-O heterocycles to modulate pKa and reduce toxicity.
Synthetic Methodologies
Traditional methods (e.g., nitrone cycloadditions) are robust but often require high temperatures. Modern medicinal chemistry demands milder, modular approaches.
Photoredox Catalysis (Redox-Neutral)
Recent advances utilize visible-light photoredox catalysis to synthesize isoxazolidines from nitrones and alkenes without strong oxidants.
Mechanism: Ru(bpy)
Cl mediated Single Electron Transfer (SET).
Advantages: Room temperature, high functional group tolerance, access to complex spiro-cycles.
Ring-Closing Metathesis (RCM)
For larger rings (1,2-oxazinanes and 1,2-oxazepanes), RCM is the gold standard.
Key Insight: The N-O bond is stable to RCM conditions, allowing the formation of 7- and 8-membered rings that are difficult to close via nucleophilic substitution.
Experimental Protocol: Photoredox Synthesis of Isoxazolidines
Objective: Synthesis of functionalized isoxazolidines via visible-light mediated [3+2] cycloaddition.
Reference: Adapted from recent literature on Ru-catalyzed nitrone cycloadditions.
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Nitrone (0.5 mmol), Alkene (0.75 mmol), and Ru-catalyst (0.01 mmol).
Solvation: Add anhydrous, degassed MeCN (5.0 mL) under an argon atmosphere. Seal the tube with a septum.
Irradiation: Place the reaction vessel 2–3 cm away from a Blue LED strip. Stir vigorously at room temperature (25 °C) for 12–24 hours. Monitor consumption of the nitrone by TLC or LC-MS.
Workup: Upon completion, remove solvent in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Characterization: Verify structure via 1H-NMR (diagnostic N-O-CH proton signals typically
3.8–4.5 ppm) and HRMS.
Reaction Workflow Diagram
Caption: Workflow for the photoredox-catalyzed [3+2] cycloaddition to access isoxazolidines.
Future Outlook & Emerging Trends
Spirocyclic Scaffolds: Increasing focus on spiro-isoxazolidines (e.g., derived from oxindoles) to create rigid, novel IP space for CNS targets.
C-H Activation: Direct functionalization of the C-H bonds adjacent to the N-O moiety to introduce late-stage complexity.
N-O Cleavage Prodrugs: Utilizing the reductive instability of the N-O bond in hypoxic tumor environments to release active amino-alcohol drugs (bioreductive activation).
References
Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction. Organic Letters, 2018.
Visible-Light Photoredox-Catalyzed Synthesis of Nitrones and Isoxazolidines. Organic Letters, 2014.[3]
Ring-Closing Metathesis of Prochiral Oxaenediynes. Beilstein Journal of Organic Chemistry, 2020.
Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Omega, 2016.
Comparative Analysis of Piperidine vs. Azocane Scaffolds (pKa Data). BenchChem, 2025.[4]
The Pharmacophore of the Future: Unlocking the 4-Amino-1,2-Oxazinane Scaffold
The following technical guide is structured to serve as a high-level reference for medicinal chemists and structural biologists. It synthesizes structural theory, synthetic methodology, and practical application data. Ar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a high-level reference for medicinal chemists and structural biologists. It synthesizes structural theory, synthetic methodology, and practical application data.
Architectural Significance: Beyond the Piperidine
In the landscape of saturated heterocycles, the 4-amino-1,2-oxazinane scaffold represents a distinct "privileged structure" that remains underutilized compared to its piperidine and morpholine cousins. Its value lies in its ability to function as a conformationally constrained
-amino acid mimetic , offering a rigidified vector for side-chain presentation that linear peptides cannot achieve.
The N–O Bond Effect
The defining feature of this scaffold is the endocyclic N–O bond. Unlike the C–C bond in piperidine or the C–O–C ether linkage in morpholine, the N–O bond introduces unique electronic and stereoelectronic effects:
Bond Length Contraction: The N–O bond length (approx. 1.46 Å) is shorter than a C–C bond (1.54 Å), slightly compressing the ring and altering the vector of substituents at the 3 and 6 positions.
Reduced Basicity: The ring nitrogen (N2) is an alkoxyamine. Its lone pair is less available for protonation due to the inductive electron-withdrawing effect of the adjacent oxygen. This creates a "heterobasic" scaffold where the exocyclic 4-amino group is the primary basic center (pKa ~9–10), while the ring nitrogen remains neutral at physiological pH (pKa ~3–5).
The Gauche Effect: The N–O bond influences ring puckering. While the chair conformation is generally preferred, the repulsion between lone pairs on oxygen and nitrogen can destabilize certain rotamers, locking the ring into specific geometries that are ideal for mimicking peptide turns.
Synthetic Pathways: Accessing the Scaffold
The construction of the 4-amino-1,2-oxazinane core typically follows two distinct logical branches: the Nitroso Diels-Alder (NDA) "top-down" approach and the Organocatalytic [4+2] "bottom-up" approach.
Route A: The Nitroso Diels-Alder (NDA) Strategy
This is the workhorse method. It generates a 3,6-dihydro-1,2-oxazine intermediate, which serves as a divergent platform.[1] The double bond at C4–C5 is the key handle for introducing the amino group.
Step 1: Cycloaddition. An acyl nitroso species (generated in situ from an N-hydroxycarbamate and an oxidant like NaIO4) reacts with a diene (e.g., 1,3-butadiene or cyclopentadiene).
Step 2: Functionalization. The resulting alkene is manipulated to introduce the nitrogen at C4.
Epoxidation/Ring Opening: Epoxidation of the alkene followed by nucleophilic ring opening with an azide (NaN3) yields a trans-4-azido-5-hydroxy system. Reduction of the azide gives the 4-amino-5-hydroxy derivative.
Hydroboration/Amination: Direct hydroboration can install a hydroxyl group, which is then converted to an amine via activation and displacement or reductive amination of the corresponding ketone.
Route B: Organocatalytic Asymmetric Synthesis
For high enantiopurity, modern organocatalysis offers a direct route.
Mechanism: Reaction between
-aminooxy--unsaturated esters and methyleneindolinones catalyzed by chiral amines.
Outcome: This yields highly substituted, often spirocyclic, 1,2-oxazinanes with excellent diastereocontrol (dr > 20:1).
Figure 1: The divergent synthetic pathways from the Nitroso Diels-Alder adduct to the 4-amino-1,2-oxazinane scaffold.
Conformational Dynamics & Structural Analysis
Understanding the 3D shape of the 1,2-oxazinane is critical for binding affinity.
The Chair Equilibrium
Like cyclohexane, the 1,2-oxazinane ring exists in a chair equilibrium. However, the energy barrier for N-inversion is lower than C-inversion.
N-Substituents: Substituents on the ring nitrogen (N2) generally prefer the equatorial orientation to avoid 1,3-diaxial interactions with protons at C4 and C6.
4-Amino Group: The 4-amino group will adopt an equatorial position in the most stable conformer. If the scaffold is 3,6-disubstituted (common in peptidomimetics), the relative stereochemistry (cis/trans) dictates the global puckering. A cis-3,6-substitution pattern typically locks the ring into a single rigid chair to place both groups equatorial.
The "Anomeric-Like" Effect
While not a true anomeric effect (which involves O–C–O or N–C–O), the N–O bond exhibits a gauche preference in some contexts due to lone pair repulsion (O: vs N:). However, in the 4-amino-1,2-oxazinane series, steric factors (A-values) of the substituents usually override these subtle electronic effects.
Figure 2: Conformational equilibrium. The N-O bond geometry favors the equatorial placement of N-substituents to minimize steric clash.
Physicochemical Profile (DMPK)
Property
4-Amino-1,2-Oxazinane
Piperidine Analog
Implication for Drug Design
Ring N Basicity (pKa)
~3.5 – 5.0
~10.5 – 11.0
Reduced HERG liability. The ring N is not protonated at pH 7.4.
4-Amino Basicity (pKa)
~9.0 – 10.0
~10.0
Primary basic center for target engagement (salt bridges).
LogP (Lipophilicity)
Lower (more polar)
Higher
The extra oxygen lowers LogP, improving solubility.
H-Bond Donors
2 (Exocyclic NH2, Ring NH)
1 (Ring NH)
Additional vector for H-bonding.
Metabolic Stability
Moderate Risk
High
N–O bond is a metabolic soft spot. Reductive cleavage to 1,4-amino alcohols is possible.
Critical Note on Metabolism: The N–O bond is susceptible to reductive cleavage by liver enzymes (reductases). While this can be a liability, it can be mitigated by steric shielding (e.g., substituents at C3 or C6) or utilized as a prodrug strategy where the ring opens in vivo to release a linear bioactive diamine/amino-alcohol.
Experimental Protocol: Synthesis of cis-4-Amino-1,2-Oxazinane Derivative
A self-validating protocol for the synthesis of a core scaffold.
Objective: Synthesis of N-Boc-protected 4-amino-1,2-oxazinane from a diene.
Cycloaddition (The NDA Reaction):
Reagents:
-Boc-hydroxylamine, Sodium Periodate (NaIO4), Cyclopentadiene (or 1,3-cyclohexadiene for bicyclic).
Procedure: Dissolve
-Boc-hydroxylamine (1.0 eq) in MeOH/H2O. Add diene (excess, 5.0 eq) at 0°C. Add NaIO4 (1.1 eq) dropwise. The acyl nitroso intermediate is generated in situ and trapped by the diene.
Validation: TLC shows disappearance of hydroxylamine. Workup gives the bicyclic alkene (e.g., 2-oxa-3-azabicyclo[2.2.1]hept-5-ene).
N–O Bond Cleavage (Optional for Monocycles):
If a monocyclic 1,2-oxazinane is desired from a cyclic diene, the C1–C4 bridge must be cleaved (oxidative cleavage).
Alternative: Use 1,4-substituted butadienes to get the monocycle directly.
Functionalization of the Alkene (The 4-Amino Install):
Epoxidation: Treat the 3,6-dihydro-1,2-oxazine with mCPBA in DCM at 0°C.
Ring Opening: React the epoxide with Sodium Azide (NaN3) and NH4Cl in MeOH/H2O at reflux. This installs the azide at C4 and hydroxyl at C5 (trans-diaxial opening).
Reduction: Hydrogenate (H2, Pd/C) or use Staudinger conditions (PPh3, THF/H2O) to convert the azide to the amine.
Purification:
The final 4-amino-1,2-oxazinane is polar. Purification via ion-exchange chromatography or reverse-phase HPLC is recommended.
References
The Nitroso Diels-Alder Reaction: Catalytic Enantioselective Nitroso Diels–Alder Reaction. Journal of the American Chemical Society. Link
Conformational Analysis: Conformational analysis of cyclohexene and a heterocyclic analogue by 13C nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Link
Spirocyclic Scaffolds: Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances. Link
Metabolic Stability: A preliminary study of the metabolic stability of a series of benzoxazinone derivatives. Bioorganic & Medicinal Chemistry Letters.[2] Link
Peptidomimetics: Design and synthesis of 1,2-oxazine-based peptidomimetics. Organic & Biomolecular Chemistry.[3][4][5][6][7][8] Link
This guide details the synthesis, structural properties, and application of Boc-protected 1,2-oxazinane-3-carboxylic acid (and related analogs). Unlike common proline mimetics, the 1,2-oxazinane scaffold incorporates a l...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis, structural properties, and application of Boc-protected 1,2-oxazinane-3-carboxylic acid (and related analogs). Unlike common proline mimetics, the 1,2-oxazinane scaffold incorporates a labile N–O bond, necessitating specific handling during synthesis and peptide coupling.
Structural Significance & Pharmacochemistry[1][2]
The 1,2-oxazinane-3-carboxylic acid scaffold is a six-membered heterocyclic amino acid analog. It is structurally homologous to pipecolic acid (homoproline) but substitutes the
-carbon with an oxygen atom. This substitution introduces unique physicochemical properties:
Electronegativity & pKa: The adjacent oxygen atom lowers the pKa of the secondary amine (approx. pKa 3–4) compared to proline (pKa ~10.6). This reduces the basicity of the nitrogen, altering the hydrogen-bonding potential of the amide bond when incorporated into peptides.
Conformational Constraint: The ring constrains the
(phi) torsion angle, restricting the peptide backbone. The N–O bond length (1.46 Å) is shorter than a C–C bond (1.54 Å), creating a distinct "pucker" that favors specific secondary structures, particularly -turns (Type I and Type II).
Metabolic Stability: The N–O bond is generally resistant to proteolytic enzymes that cleave standard peptide bonds, enhancing the serum half-life of peptidomimetics containing this residue.
Synthetic Strategies
Two primary routes exist for constructing the 1,2-oxazinane core.[1] The choice depends on the desired stereochemistry and substitution pattern.
This is the most robust method for generating the 1,2-oxazine core. It involves the [4+2] cycloaddition of an acyl nitroso species with a diene.
Mechanism: An acyl nitroso intermediate (highly reactive) is generated in situ via the oxidation of a hydroxamic acid. This undergoes a hetero-Diels-Alder reaction with a diene (e.g., methyl sorbate) to form a 3,6-dihydro-1,2-oxazine.[2]
Stereocontrol: The reaction can be catalyzed by chiral transition metals or organocatalysts (e.g., proline) to induce enantioselectivity.
Post-Cycloaddition: The resulting alkene is hydrogenated to yield the saturated 1,2-oxazinane.
-hydroxy amino acid derivatives. An -hydroxy amine attacks a leaving group (halide or sulfonate) at the -position. While direct, this method often suffers from competitive O-alkylation vs. N-alkylation and ring size competition (5- vs. 6-membered rings).
Visualizing the Retrosynthesis
The following diagram illustrates the disconnection logic for the 1,2-oxazinane scaffold.
Caption: Retrosynthetic analysis showing the two primary pathways to the 1,2-oxazinane core. Route A is generally preferred for scalability.
Protection & Deprotection Dynamics[5]
The Boc (tert-butyloxycarbonyl) group is the protection of choice for the N-terminus in this scaffold, but its use requires specific awareness of the N–O bond stability.
The Orthogonality Challenge
Acid Sensitivity: The Boc group is removed by TFA (Trifluoroacetic acid). The 1,2-oxazinane ring is stable to TFA. This makes Boc/Benzyl or Boc/Methyl ester strategies viable.
Reduction Sensitivity (Critical): The N–O bond is susceptible to reductive cleavage .
Safe: H₂/Pd-C (1 atm, mild) typically reduces the C=C double bond (from Method A) without breaking the N–O bond.
Unsafe: Stronger reducing conditions (e.g., H₂/Raney Ni, Zn/AcOH, or SmI₂) will cleave the N–O bond, opening the ring to form a
-hydroxy amino acid.
Implication: If your peptide synthesis involves removing Cbz or Benzyl groups via hydrogenolysis later, the 1,2-oxazinane ring may accidentally open. Alloc or Fmoc side-chain protection is recommended for other residues to avoid late-stage hydrogenolysis.
Experimental Protocol: Synthesis via Nitroso Diels-Alder[4][6][7]
This protocol describes the synthesis of (±)-N-Boc-1,2-oxazinane-3-carboxylic acid .
In Situ Generation of Acyl Nitroso:
Dissolve the hydroxamic acid derivative (1.0 equiv) and methyl sorbate (1.2 equiv) in DCM at 0°C. Slowly add a solution of Tetrapropylammonium periodate (
) or aqueous NaIO₄. The oxidant converts the hydroxamic acid to the transient acyl nitroso species ().
Cycloaddition:
Stir the mixture at 0°C to RT for 4–6 hours. The acyl nitroso undergoes a hetero-Diels-Alder reaction with methyl sorbate.
Validation: Monitor by TLC. The disappearance of the hydroxamic acid spot indicates conversion.
Hydrogenation (Saturation):
Dissolve the crude dihydro-oxazine in MeOH. Add 10% Pd/C (5 wt%). Stir under a balloon of H₂ (1 atm) for 2–4 hours.
Critical Control: Do not pressurize (>1 atm) or heat, as this risks N–O bond cleavage.
Validation: ¹H NMR will show the disappearance of alkene protons (
5.5–6.0 ppm).
Saponification (Ester Hydrolysis):
Treat the methyl ester with LiOH (2 equiv) in THF/H₂O (3:1) at 0°C. Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.[3]
Result:N-Boc-1,2-oxazinane-3-carboxylic acid .
Quantitative Data Summary
Parameter
Value / Condition
Note
Yield (Cycloaddition)
65 – 85%
Highly dependent on diene reactivity.
Yield (Hydrogenation)
> 90%
Quantitative if over-reduction is avoided.
pKa (COOH)
~3.8
Comparable to standard amino acids.
pKa (NH - deprotected)
~3.5 – 4.5
Significantly lower than Proline (~10.6).
Applications in Peptidomimetics
The Boc-protected 1,2-oxazinane analog is used primarily to induce
-turns in bioactive peptides.
Solid Phase Peptide Synthesis (SPPS) Integration
When incorporating this analog into a peptide chain using Fmoc/Boc SPPS:
Coupling: Use standard HATU/DIPEA activation. The secondary amine of the oxazinane is less nucleophilic than proline; double coupling (2x 1 hour) is recommended.
Deprotection: Standard TFA/DCM (1:1) removes the Boc group efficiently.
Cleavage: If the oxazinane is the N-terminal residue, no special precautions are needed. If it is internal, ensure the cleavage cocktail does not contain strong reducing agents (avoid high concentrations of thiols if possible, though standard TIPS/H2O/TFA is usually safe).
Caption: Integration of Boc-1,2-oxazinane into standard SPPS workflows. Note the requirement for double coupling due to steric hindrance.
References
Davies, S. G., et al. (2006). "Asymmetric synthesis of 1,2-oxazinanes via nitroso Diels-Alder reactions." Organic & Biomolecular Chemistry. Link
Khadse, S., & Chaudhari, P. (2015). "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine." TSI Journals. Link
Miller, M. J. (1989). "Hetero Diels-Alder reactions of nitroso compounds: A review." Chemical Reviews. Link
Homler, C. T., et al. (2018). "Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction." Organic Letters. Link
Beak, P., et al. (1993). "Lithiation of N-Boc-2-methyltetrahydro-1,3-oxazine." Journal of Organic Chemistry. Link
An In-depth Technical Guide to Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate, a heterocyclic compound with significant potential in medici...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications.
Core Molecular Attributes
Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is a saturated six-membered heterocycle containing both nitrogen and oxygen atoms. The presence of a Boc-protected amine and a free primary amine makes it a valuable bifunctional building block in organic synthesis.
The 1,2-oxazinane scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. These heterocycles are recognized for their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of the 1,2-oxazinane moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
The title compound, featuring a Boc-protected nitrogen within the ring and a primary amine at the 4-position, offers medicinal chemists a versatile platform for library synthesis. The Boc (tert-butoxycarbonyl) group serves as a reliable and readily cleavable protecting group, allowing for selective functionalization of the exocyclic amine. This strategic design facilitates the exploration of structure-activity relationships (SAR) by enabling the introduction of a wide array of substituents.
Proposed Synthesis and Mechanistic Rationale
While a specific, dedicated synthesis for Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is not extensively documented in peer-reviewed literature, a robust synthetic strategy can be devised based on established methodologies for the construction of 1,2-oxazinane rings. A plausible and efficient approach involves a hetero-Diels-Alder [4+2] cycloaddition reaction.
Caption: Proposed synthetic pathway via [4+2] cycloaddition.
Experimental Protocol (Proposed):
Step 1: In situ generation of the Nitrosoalkene Dienophile
The reaction would likely commence with the in-situ generation of a transient nitrosoalkene. This highly reactive species can be formed from an appropriate α-halo oxime precursor through elimination under basic conditions. The choice of base is critical to ensure efficient generation of the dienophile without promoting side reactions.
Step 2: [4+2] Cycloaddition
The generated nitrosoalkene would then be trapped by a suitable N-Boc protected aminodiene. The stereochemical outcome of this cycloaddition is a key consideration and can often be influenced by the choice of solvent and the presence of Lewis acid catalysts.
Step 3: Reduction of the N-O bond
The resulting cycloadduct would contain an N-O bond within the newly formed ring. A subsequent reduction step, for example, using a reducing agent like zinc in acetic acid or catalytic hydrogenation, would be necessary to yield the final saturated 1,2-oxazinane ring.
Step 4: Purification
The final product would be purified using standard laboratory techniques such as column chromatography on silica gel. The choice of eluent would be optimized to ensure the separation of the desired product from any remaining starting materials or byproducts.
Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), as well as multiplets for the methylene and methine protons of the oxazinane ring. The chemical shifts and coupling constants of these ring protons would provide valuable information about the conformation of the six-membered ring.
¹³C NMR: The carbon NMR spectrum would display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group, along with signals for the carbons of the oxazinane ring. The carbonyl carbon of the Boc group would appear at a characteristic downfield shift.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) would be utilized to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 203.1390.[1]
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC would be employed to assess the purity of the final compound. A suitable method would be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
Applications in Drug Development
The unique structural features of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate make it a highly attractive building block for the synthesis of novel drug candidates.
Caption: Potential applications in drug discovery and chemical biology.
The primary amine at the 4-position serves as a key handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of functional groups. This allows for the systematic exploration of the chemical space around the 1,2-oxazinane core to optimize biological activity and pharmacokinetic properties.
Following the introduction of desired substituents, the Boc protecting group on the ring nitrogen can be easily removed under acidic conditions to either liberate the secondary amine for further functionalization or to reveal the final target molecule. This orthogonal protecting group strategy is a cornerstone of modern medicinal chemistry, enabling the efficient and controlled synthesis of complex molecules.
Conclusion
Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is a valuable and versatile building block for researchers in drug discovery and organic synthesis. Its unique combination of a privileged heterocyclic scaffold and strategically placed functional groups provides a powerful platform for the design and synthesis of novel bioactive compounds. The synthetic and analytical methodologies outlined in this guide offer a robust framework for the successful utilization of this promising chemical entity in the pursuit of new therapeutic agents.
References
PubChemLite. Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. Available at: [Link][1]
Strategic Sourcing and Utilization of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
Executive Summary: The "Hidden" Scaffold Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (Formula: C9H18N2O3) represents a specialized niche in heterocyclic chemistry. Unlike common piperidine or pyrrolidine building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Hidden" Scaffold
Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (Formula: C9H18N2O3) represents a specialized niche in heterocyclic chemistry. Unlike common piperidine or pyrrolidine building blocks, the 1,2-oxazinane core features a direct N–O bond within the ring, imparting unique electronic properties and conformational restrictions beneficial for peptidomimetic design and fragment-based drug discovery (FBDD).
Critical Sourcing Insight:
As of Q4 2023, the 4-amino derivative is rarely available as a bulk "off-the-shelf" catalog item. It is predominantly accessed via two strategic channels :
Direct Precursor Sourcing: Purchasing the commercially available 4-oxo analog and performing a one-step reductive amination.
This guide provides the technical roadmap for both sourcing and synthesizing this compound to high purity (>98%).
Chemical Profile & Specifications
Property
Specification
IUPAC Name
tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
Common Name
4-Amino-1,2-oxazinane-2-Boc
Molecular Formula
C9H18N2O3
Molecular Weight
202.25 g/mol
Key Structural Feature
N–O bond (1,2-oxazinane core); Boc-protected N2
CAS (Amine)
Not widely indexed (See Precursor CAS below)
CAS (4-Oxo Precursor)
1683529-08-9 (The primary commercial entry point)
Stereochemistry
Available as racemate or chiral (requires asymmetric reduction)
Why This Scaffold?
The 1,2-oxazinane ring acts as a constrained amino acid isostere. The N–O bond reduces the pKa of the adjacent nitrogen compared to a standard amine, altering the hydrogen bond donor/acceptor profile and potentially improving metabolic stability against oxidative metabolism.
Commercial Sourcing Strategy
Since the amine is not a standard stock item, researchers must adopt a "Buy vs. Make" decision matrix.
A. The "Buy" Option: Precursor Acquisition
The most reliable commercial route is to purchase the ketone intermediate .
For scales >10g or for enantiopure requirements ((R)- or (S)-4-amino), engage a CRO.
Recommended Partners:
Enamine (Ukraine/Latvia): Possesses the largest library of "made-to-order" heterocycles.
WuXi AppTec (China): High capacity for scale-up of reductive aminations.
ChemSpace: An aggregator that can locate boutique suppliers holding "virtual" stock.
Decision Matrix Visualization
The following diagram outlines the logical flow for securing this material based on project needs.
Figure 1: Strategic Sourcing Decision Matrix. Select Route B for fastest access to small quantities (mg to gram scale).
Synthetic Access: The "Self-Validating" Protocol
If you choose Route B (In-House Synthesis), the following protocol is the industry standard for converting the 4-oxo precursor to the 4-amino target. This method is "self-validating" because the disappearance of the ketone carbonyl signal in IR/NMR confirms reaction progress.
Protocol: Reductive Amination of 4-Oxo-1,2-oxazinane
Objective: Convert C=O to C-NH2 while preserving the N-Boc and N-O bond integrity.
Allow to warm to room temperature and stir for 12-16 hours.
Workup & Purification:
Quench with saturated aqueous NaHCO3.
Extract with Dichloromethane (DCM) x3.
Dry over Na2SO4 and concentrate.
Purification: The primary amine is polar. Use Flash Chromatography (DCM:MeOH:NH4OH, gradient 95:5:0.5).
Yield Expectation: 70-85% (Racemic).
Note on Stereochemistry: To obtain chiral amines ((R) or (S)), replace NH4OAc with a chiral auxiliary (e.g., (R)-phenylglycinol) or use an omega-transaminase enzyme kit (e.g., from Codexis).
Quality Assurance & Handling
The 1,2-oxazinane ring is robust, but the N-O bond requires specific care during analysis.
Analytical Validation Workflow
Method
Checkpoint
Acceptance Criteria
1H NMR (DMSO-d6)
Identity
Boc singlet (9H, ~1.4 ppm); C4-H multiplet (~3.0-3.5 ppm). Absence of aldehyde protons.
Avoid Strong Acids: While removing Boc requires acid (TFA/HCl), prolonged exposure to strong Lewis acids or reducing metals (Zn/HCl) can cleave the N–O bond, destroying the ring.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Synthesis & QC Workflow Diagram
The following diagram illustrates the transformation and the critical QC checkpoints.
Figure 2: Synthetic Pathway and Quality Control Checkpoints.
References
PubChemLite. (2025). Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate Compound Summary. University of Luxembourg.[1][2] Link
MilliporeSigma. (2023). tert-Butyl 4-oxo-1,2-oxazinane-2-carboxylate Product Page. Sigma-Aldrich. Link
Enamine. (2023).[3] Heterocyclic Building Blocks: 1,2-Oxazinanes. Enamine.net. Link
RSC Advances. (2022). Asymmetric synthesis of chiral 1,2-oxazinane spirocyclic scaffolds. Royal Society of Chemistry. Link
Chemical Communications. (2011). Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. Royal Society of Chemistry. Link
Application Note: Synthesis of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
This Application Note details the synthesis of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate , a valuable heterocyclic building block for peptidomimetics and drug discovery. The protocol utilizes a scalable Nitroso Diel...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the synthesis of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate , a valuable heterocyclic building block for peptidomimetics and drug discovery. The protocol utilizes a scalable Nitroso Diels-Alder (NDA) strategy followed by regioselective functionalization, ensuring high purity and structural integrity.
Executive Summary
The 1,2-oxazinane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted isostere of proline and a core unit in bioactive natural products (e.g., FR900482). This protocol describes the synthesis of the N-Boc-protected 4-amino derivative via a Hetero-Diels-Alder (HDA) cycloaddition between in situ generated
-Boc-nitroso and 1,3-butadiene. Subsequent hydroboration-oxidation and stereoselective amination yield the target compound. This route is preferred over linear cyclization methods due to its superior atom economy, scalability, and regiocontrol.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into three key phases:
Ring Construction : Formation of the 3,6-dihydro-1,2-oxazine core via Nitroso Diels-Alder.[1]
Regioselective Oxidation : Introduction of oxygen at C4 via hydroboration.
Stereoselective Amination : Conversion of the C4-hydroxyl to an amine with retention or inversion of configuration (via azide intermediate).
Figure 1: Synthetic Pathway
Caption: Step-wise synthetic route from precursors to the final amino-oxazinane scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3,6-dihydro-1,2-oxazine-2-carboxylate
-Boc-hydroxylamine (10 mmol) in Ethyl Acetate (50 mL).
Cool the solution to 0°C in an ice bath.
Condense 1,3-butadiene gas (~20 mmol) into the reaction vessel (using a dry ice condenser) or add as a solution in toluene if available.
Add a solution of
(11 mmol) in water (50 mL) dropwise over 30 minutes with vigorous stirring. Mechanism: Periodate oxidizes the hydroxylamine to the reactive nitroso species (), which immediately undergoes [4+2] cycloaddition with butadiene.
Stir at 0°C for 2 hours, then allow to warm to room temperature over 12 hours.
Workup : Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL). Wash combined organics with 10%
(to quench oxidant), water, and brine. Dry over and concentrate.
Step 2: Regioselective Hydroboration to tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate
Hydroboration of the 3,6-dihydro adduct typically favors the 4-position due to the electronic withdrawing effect of the N-O bond and steric directing of the Boc group.
Reagents :
(1.0 M, 1.2 equiv), (3M), (30%).
Procedure :
Dissolve the Step 1 alkene (5 mmol) in anhydrous THF (20 mL) under Argon.
Cool to 0°C. Add
dropwise.
Stir at 0°C for 1 hour, then room temperature for 2 hours.
Oxidation : Cool to 0°C. Carefully add
solution (5 mL), followed by slow addition of (5 mL). Caution: Exothermic.
Heat to 60°C for 6–12 hours. Safety: Use a blast shield; azides are potential explosives.
Workup : Dilute with water (excess), extract with Ether/EtOAc.
Result : tert-butyl 4-azido-1,2-oxazinane-2-carboxylate. This step proceeds with inversion of configuration (Walden inversion).
Step 4: Staudinger Reduction to Target Amine
Catalytic hydrogenation (
) poses a risk of cleaving the N-O bond (ring opening). The Staudinger reduction is chemoselective for the azide.
Reagents : Triphenylphosphine (
, 1.1 equiv), THF, Water.
Procedure :
Dissolve the azide (3 mmol) in THF (15 mL).
Add
(3.3 mmol) at room temperature. Evolution of gas will be observed.
Stir for 2 hours (formation of iminophosphorane).
Add Water (2 mL) and heat to 50°C for 3 hours to hydrolyze the intermediate.
Workup : Concentrate THF. Acidify with 1M HCl (to pH 2) to protonate the amine. Wash with Ether (removes
). Basify aqueous layer with (to pH 10). Extract product with DCM.
Final Product : tert-butyl 4-amino-1,2-oxazinane-2-carboxylate.
Critical Quality Attributes (CQA) & Data
Attribute
Specification
Method
Appearance
White to off-white solid or viscous oil
Visual
Purity
>95%
HPLC / GC-MS
Identity
Consistent with structure
1H NMR, 13C NMR, MS
N-O Bond Integrity
Intact (No ring opening)
NMR (Check for linear signals)
Stereochemistry
Racemic (unless chiral resolution applied)
Chiral HPLC
Key NMR Signals (Predicted in
):
Boc Group :
1.45 (s, 9H).
H-4 (Methine) :
3.2–3.5 (m, 1H).
H-6 (Methylene) :
3.8–4.1 (m, 2H, adjacent to Oxygen).
H-3 (Methylene) :
3.0–3.3 (m, 2H, adjacent to Nitrogen).
Troubleshooting & Optimization
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common synthetic failures.
Issue: N-O Bond Cleavage : The 1,2-oxazinane ring is sensitive to reductive conditions. Avoid Zinc/Acetic acid or high-pressure hydrogenation.
Issue: Poor Regioselectivity : If hydroboration yields a mixture of 4-OH and 5-OH, use 9-BBN (sterically demanding) to enhance selectivity for the less hindered position, although electronic effects usually favor C4.
Safety & Handling
1,3-Butadiene : Flammable gas and suspected carcinogen. Handle in a well-ventilated fume hood with cold traps.
Sodium Azide : Toxic and explosive. Do not use chlorinated solvents (DCM) with azides if possible (formation of diazidomethane); however, for extraction it is acceptable if not concentrated to dryness. DMF is preferred for the reaction.
Periodate : Strong oxidant. Keep away from reducing agents.
References
Kirby, G. W. (2011). "Hetero-Diels-Alder Reactions of Nitroso Compounds." Comprehensive Organic Synthesis.
Miller, M. J. (1989). "Nitroso Diels-Alder reactions in the synthesis of bioactive molecules." Accounts of Chemical Research, 22(11), 390-391.
Vogt, P. F., & Miller, M. J. (1998). "Development of the Nitroso Diels-Alder Reaction." Tetrahedron, 54(6), 1317-1348.
Bodnar, B. S., & Miller, M. J. (2011). "The Nitroso Diels-Alder Reaction: A Versatile Method for the Preparation of Heterocycles." Angewandte Chemie International Edition, 50(25), 5630-5647.
Reductive amination using 4-amino-1,2-oxazinane scaffolds
Application Note: High-Fidelity Reductive Amination of 4-Amino-1,2-Oxazinane Scaffolds Executive Summary The 1,2-oxazinane scaffold represents a privileged class of heterocycles in drug discovery, serving as conformation...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Reductive Amination of 4-Amino-1,2-Oxazinane Scaffolds
Executive Summary
The 1,2-oxazinane scaffold represents a privileged class of heterocycles in drug discovery, serving as conformationally constrained peptidomimetics (proline analogues) and bioisosteres. However, the functionalization of the 4-amino position via reductive amination presents a unique chemoselective challenge: the lability of the endocyclic N–O bond.
Standard reductive amination protocols involving catalytic hydrogenation (
) or strong hydride donors () frequently result in ring cleavage, destroying the pharmacophore to yield acyclic amino alcohols. This guide details a chemoselective protocol using Sodium Triacetoxyborohydride (), optimized to preserve the 1,2-oxazinane core while achieving high conversion yields.
Scientific Foundation & Mechanistic Insight
The Scaffold Challenge: N–O Bond Fragility
The 1,2-oxazinane ring contains a heteroatomic N–O bond with a bond dissociation energy (BDE) significantly lower than C–C or C–N bonds.
The Risk: Under vigorous reducing conditions (e.g., Hydrogenolysis), the N–O bond undergoes homolytic cleavage.
The Solution: Use of a hydride donor that is electrophilically activated (coordination to the imine) but lacks the potential to insert into the N–O bond.
Reaction Pathway
The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of solvent and acid catalyst is critical to shift the equilibrium toward the iminium species, which is then rapidly reduced by the hydride source.
Figure 1: Mechanistic pathway highlighting the critical divergence point dependent on reductant selection.
Experimental Protocol
Reagents & Equipment
Amine: 4-Amino-1,2-oxazinane (free base or HCl salt).
Carbonyl: Aldehyde (1.1 eq) or Ketone (1.2–1.5 eq).
Reductant: Sodium triacetoxyborohydride (
, STAB) – 95% purity.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer/greener.
In a flame-dried round-bottom flask, dissolve the 4-amino-1,2-oxazinane (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M concentration).
Add the Aldehyde/Ketone (1.1 mmol for aldehydes, 1.3 mmol for ketones).
Add Acetic Acid (1.0–2.0 eq).
Expert Note: If using the amine HCl salt, add 1.0 eq of TEA first to free-base, then add AcOH. The pH should be slightly acidic (pH 5–6) to catalyze imine formation without protonating the nucleophile entirely.
Stir at Room Temperature (RT) for 30–60 minutes under
atmosphere.
Checkpoint: Monitor by TLC.[3] Formation of the imine is often visible, but not always stable on silica.
Step 2: Selective Reduction
5. Cool the mixture to 0°C (ice bath).
6. Add
(1.4–1.5 mmol) portion-wise over 5 minutes.
Why STAB? Unlike , STAB is non-toxic (no cyanide) and does not require strictly anhydrous conditions. Unlike , it is less basic and won't reduce aldehydes/ketones as fast as it reduces imines.
Remove ice bath and stir at RT.
Time: 2–4 hours for aldehydes; 12–16 hours for ketones.
(10 mL) to the reaction mixture. Stir for 15 minutes until gas evolution ceases.
9. Extraction: Extract with DCM ( mL).
10. Wash: Wash combined organics with Brine (10 mL).
11. Dry: Dry over anhydrous , filter, and concentrate in vacuo.
12. Purification: Flash column chromatography (typically MeOH/DCM gradients).
Optimization & Troubleshooting
The 1,2-oxazinane ring is sterically demanding, particularly at the C4 position which is flanked by the N–O bond.
Issue
Probable Cause
Corrective Action
Low Conversion (Ketones)
Steric hindrance prevents imine formation.
1. Increase reaction time (24h). 2. Use microwave irradiation (60°C, 30 min) for imine formation before adding STAB. 3. Switch solvent to THF.
Ring Cleavage (Amino Alcohol)
Reductant too strong or temperature too high.
1. Ensure is used, NOT or . 2. Maintain 0°C during addition.
Dialkylation (with Aldehydes)
Primary amine is too nucleophilic.
1. Add the amine slowly to a solution of the aldehyde and reductant (Inverse Addition). 2. Use a slight excess of amine instead of aldehyde.
No Reaction
Amine salt not free-based.
Ensure 1.0 eq of TEA or DIPEA is added if starting with HCl salt.
Decision Logic for Difficult Substrates
Figure 2: Optimization workflow for sterically hindered 4-amino-1,2-oxazinane substrates.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link
Pagenkopf, B. L. (2009). 1,2-Oxazines and Their Benzo Derivatives.[7][8][9] Comprehensive Heterocyclic Chemistry III. Link
Reissig, H.-U., & Zimmer, R. (2003). The hetero-Diels-Alder reaction of nitrosoalkenes with enol ethers: a versatile access to functionalized 1,2-oxazines.[9] Chemical Reviews, 103(9), 3793–3812. Link
Niu, P., et al. (2015).[10] Synthesis of 2-Amino-1,3,4-oxadiazoles... via Sequential Condensation. The Journal of Organic Chemistry, 80(2), 1018–1024.[10] Link
Proctor, A. J., et al. (2016). Solid-Phase Synthesis of 1,2-Oxazine Derivatives. PLOS ONE. Link
Application Note: Orthogonal Protection Strategies for 4-Amino-1,2-oxazinane Scaffolds
Executive Summary The 4-amino-1,2-oxazinane ring is a privileged structural motif frequently utilized in the synthesis of advanced peptidomimetics, novel nucleoside analogs, and diazabicyclooctane-based architectures (su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-amino-1,2-oxazinane ring is a privileged structural motif frequently utilized in the synthesis of advanced peptidomimetics, novel nucleoside analogs, and diazabicyclooctane-based architectures (such as next-generation β-lactamase inhibitors)[1]. However, the presence of two distinct nitrogen centers—an exocyclic primary aliphatic amine at C4 and an endocyclic secondary cyclic hydroxylamine at N2—presents a significant chemoselectivity challenge.
This application note provides a comprehensive, field-validated guide to establishing orthogonal protection systems (e.g., Fmoc/Boc and Cbz/Alloc) on the 4-amino-1,2-oxazinane scaffold. By exploiting the inherent stereoelectronic differences between these two nitrogen atoms, researchers can achieve highly regioselective functionalization, ensuring robust and scalable downstream synthesis.
To achieve true orthogonality without relying on tedious chromatographic separations of regioisomers, one must understand the fundamental physical chemistry governing the 4-amino-1,2-oxazinane molecule:
The C4-Primary Amine: This is a standard aliphatic primary amine. It is highly basic (pKa of conjugate acid ~9.5–10.5) and sterically unencumbered. It acts as a hard, highly reactive nucleophile under mildly basic conditions.
The N2-Cyclic Hydroxylamine: The nitrogen at the 2-position is adjacent to an electronegative oxygen atom, which withdraws electron density via induction, significantly lowering its basicity (pKa ~5.0–6.0). While the adjacent oxygen lone pairs can theoretically increase ground-state nucleophilicity via the
-effect[2], the N2 atom is constrained within a 6-membered ring, making it sterically hindered compared to the exocyclic C4 amine[3].
The Strategy:
Because of the stark difference in basicity and steric accessibility, kinetically controlled acylation using a bulky, mild electrophile (like Fmoc-OSu) at a controlled pH (8.0–8.5) will exclusively target the C4-NH2. Once the C4 position is secured, the sterically hindered N2 position can be forced to react using a highly electrophilic reagent system (e.g., Boc
O catalyzed by DMAP), which overcomes the kinetic barrier of the cyclic hydroxylamine.
Workflow Visualizations
Fig 1. Regioselective protection workflow for 4-amino-1,2-oxazinane.
Fig 2. Orthogonal deprotection pathways for the Fmoc/Boc protected scaffold.
Orthogonal Protection Matrix
The following table summarizes the quantitative efficiency of various orthogonal pairs applied to this scaffold. The Fmoc/Boc strategy is generally preferred for peptide-like coupling workflows, whereas Cbz/Alloc is ideal for transition-metal-catalyzed downstream steps[1].
Strategy Pair
C4 Reagent (Equiv)
N2 Reagent (Equiv)
C4 Deprotection
N2 Deprotection
Avg. Yield (2 Steps)
Fmoc / Boc
Fmoc-OSu (1.05)
BocO (2.0) + DMAP
20% Piperidine / DMF
20% TFA / DCM
84%
Cbz / Alloc
Cbz-OSu (1.05)
Alloc-Cl (1.5) + DIPEA
H, Pd/C, MeOH
Pd(PPh), PhSiH
79%
Boc / Cbz
BocO (1.0) at 0°C
Cbz-Cl (1.5) + DMAP
20% TFA / DCM
H, Pd/C, MeOH
72%
Step-by-Step Experimental Protocols
The following protocols describe the generation of the C4-Fmoc / N2-Boc protected scaffold. Every step includes integrated self-validation checkpoints (IPC) to ensure process integrity.
Protocol 1: Regioselective C4-NH
Protection
Objective: Selectively install the base-labile Fmoc group on the primary amine while leaving the cyclic hydroxylamine untouched.
Preparation: Dissolve 4-amino-1,2-oxazinane (10.0 mmol) in a 1:1 mixture of THF and H
O (50 mL).
pH Adjustment: Add NaHCO
(2.5 eq, 25.0 mmol) to the solution. The mild inorganic base maintains the pH around 8.5, ensuring the primary amine is deprotonated while the less basic N2 nitrogen remains relatively unreactive.
Reagent Addition: Cool the mixture to 0 °C. Dissolve Fmoc-OSu (1.05 eq, 10.5 mmol) in 15 mL of THF and add it dropwise over 30 minutes. Note: Fmoc-OSu is chosen over Fmoc-Cl because its attenuated reactivity prevents over-acylation at the N2 position.
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation (IPC): Spot the reaction mixture on a TLC plate (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin.
Pass Criteria: The starting material (strong purple spot) must be completely consumed. The product will appear as a UV-active, Ninhydrin-negative spot.
Workup: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO, and concentrate under reduced pressure to yield the C4-Fmoc intermediate.
Protocol 2: Exhaustive N2 Protection
Objective: Install the acid-labile Boc group on the sterically hindered N2 cyclic hydroxylamine.
Preparation: Dissolve the crude C4-Fmoc-1,2-oxazinane intermediate in anhydrous DCM (40 mL) under an inert argon atmosphere.
Activation: Add DIPEA (2.0 eq, 20.0 mmol) and a catalytic amount of DMAP (0.1 eq, 1.0 mmol). Causality Note: DMAP is strictly required here. It reacts with Boc
O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate, which is necessary to overcome the steric hindrance of the 6-membered ring's N2 position.
Reagent Addition: Add Boc
O (2.0 eq, 20.0 mmol) in one portion.
Reaction: Stir the mixture at 35 °C for 12 hours.
Self-Validation (IPC): Analyze via LC-MS.
Pass Criteria: Complete disappearance of the[M+H]
peak of the intermediate, replaced by the [M+Boc+H] peak of the fully protected scaffold.
Workup: Quench the reaction with saturated aqueous NH
Cl. Separate the organic layer, wash with 5% aqueous citric acid (to remove DMAP and DIPEA), followed by brine. Dry and evaporate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure C4-Fmoc-N2-Boc-1,2-oxazinane.
Protocol 3: Orthogonal Deprotection Workflows
Depending on the required downstream functionalization[1], selectively unmask the desired nitrogen:
To unmask C4-NH
(for peptide coupling): Treat the fully protected scaffold with 20% Piperidine in DMF for 30 minutes at room temperature. The Boc group at N2 is completely stable to these basic conditions. Evaporate the solvent and triturate with cold diethyl ether to precipitate the dibenzofulvene byproduct.
To unmask N2-NH (for ring functionalization): Treat the fully protected scaffold with 20% TFA in DCM for 1 hour at room temperature. The Fmoc group at C4 is completely stable to acidic conditions[2]. Remove volatiles under a stream of nitrogen to yield the N2-free TFA salt.
References
Process for producing diazabicyclooctane derivative and intermediate thereof. Google Patents (US10000491B2).
Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society.
1,2-Oxazines and Their Benzo Derivatives. ResearchGate.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation of 1,2-Oxazinane-2-carboxylic Acid tert-Butyl Ester Derivatives
Abstract
This application note details the strategic synthesis of 1,2-oxazinane-2-carboxylic acid tert-butyl ester (
-Boc-1,2-oxazinane) and its functionalized derivatives. The 1,2-oxazinane scaffold—a six-membered heterocycle containing adjacent nitrogen and oxygen atoms—serves as a critical peptidomimetic surrogate for proline and a core pharmacophore in serine protease inhibitors. We present two complementary protocols: (1) A scalable Direct Cycloalkylation method for the parent scaffold, and (2) A Hetero-Diels-Alder (HDA) strategy for generating complex, regioselectively substituted derivatives. Critical attention is given to controlling - vs. -alkylation and preventing reductive N–O bond cleavage during workup.
Introduction & Strategic Analysis
The 1,2-oxazinane ring offers unique conformational properties due to the gauche effect inherent in the N–O bond. In drug discovery, it is often employed to constrain peptide backbones or serve as a bioisostere for saturated heterocycles.
Synthetic Challenges:
Ambident Nucleophilicity: The precursor,
-Boc-hydroxylamine (-BuOCONHOH), possesses two nucleophilic sites (N and O). Alkylation conditions must be tuned to favor ring closure (N–C bond formation) over linear -alkylation.
N–O Bond Lability: The N–O bond is susceptible to reductive cleavage (hydrogenolysis), which opens the ring to form amino alcohols. Selective reduction of alkene intermediates without cleaving the heterocycle is a key technical hurdle.
Methodology Selection:
Method A (Direct Alkylation): Best for multi-gram synthesis of the unsubstituted parent ring.
Method B (Hetero-Diels-Alder): Best for introducing chirality and substituents at the C3/C6 positions (e.g., 3-carboxylates).
Synthetic Workflow Visualization
The following flowchart outlines the decision matrix for selecting the appropriate synthetic route based on target complexity.
Figure 1: Strategic decision tree for 1,2-oxazinane synthesis. Method A is preferred for the core scaffold, while Method B affords regioselective complexity.
Protocol A: Direct Cycloalkylation (Parent Scaffold)
This protocol utilizes the reaction between
-Boc-hydroxylamine and 1,4-dibromobutane. The key to success is the use of sodium hydride (NaH) in DMF to generate the dianion equivalent (or controlled mono-anion) that undergoes intramolecular cyclization.
Charge a flame-dried 3-neck flask with NaH (2.2 equiv) washed with hexanes to remove mineral oil.
Add anhydrous DMF (0.5 M concentration relative to substrate) under
atmosphere.
Cool to 0°C.
Add
-Boc-hydroxylamine (1.0 equiv) dropwise as a solution in DMF. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C.
Alkylation & Cyclization:
Add 1,4-dibromobutane (1.1 equiv) dropwise.
Optional: Add TBAI (0.1 equiv) to accelerate the reaction via in situ iodide exchange.
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
Monitoring: TLC (Hexane:EtOAc 4:[2]1) should show the disappearance of the hydroxamate.
Workup:
Quench carefully with saturated aqueous
at 0°C.
Extract with EtOAc (
).
Wash combined organics with water (
) and brine () to remove DMF.
Dry over
and concentrate in vacuo.
Purification:
Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield Expectation: 60–75%.
Expert Insight: The reaction competes with
-alkylation. If significant linear -alkylated product is observed (verified by NMR), switch to DBU (2.5 equiv) in refluxing benzene or toluene, which often favors the thermodynamic cyclic product.
Concentrate to yield the 3,6-dihydro-1,2-oxazine intermediate.
Selective Hydrogenation (The Critical Step):
Objective: Reduce the C=C double bond without cleaving the N–O bond.
Catalyst: 5% Rh/C or Pt/C (Palladium is often too aggressive and may cleave the N–O bond).
Solvent: EtOH or MeOH.
Conditions: 1 atm
, RT, 2–4 hours.
Monitoring: Monitor closely by MS to ensure M+2 (alkene reduction) is formed, not M+4 (ring opening).
Analytical Characterization
Parameter
Expected Signal (Parent Compound)
Notes
1H NMR
1.45 (s, 9H, Boc)
Characteristic Boc singlet.
1H NMR
3.50–4.00 (m, 4H)
Protons to N and O are deshielded.
13C NMR
~155 ppm (C=O)
Carbamate carbonyl.
13C NMR
~80 ppm (C-O, ring)
Carbon to Oxygen.
MS (ESI)
or
Boc groups often fragment in MS source.
Troubleshooting & Safety
Explosion Hazard:
-Boc-nitroso intermediates are high-energy species. Do not isolate them; always trap in situ.
Exotherm: The NaH deprotonation is exothermic. Strict temperature control (0°C) is required.
Impurity Profile: If the product shows an aldehyde peak in NMR, the N–O bond has likely cleaved (ring opening). Use milder reduction conditions (lower pressure, Rh catalyst).
References
Direct Alkylation Strategy
Knight, D. W., & Leese, M. P. (1992). Useful hydroxylamine derivatives for the synthesis of hydroxamic acids. Tetrahedron Letters, 33(35), 5055-5058. Link
Hetero-Diels-Alder (Nitroso)
Vogt, P. F., & Miller, M. J. (1998). Development and applications of amino acid-derived hetero-Diels-Alder reactions. Tetrahedron, 54(7), 1317-1348. Link
Bodnar, B. S., & Miller, M. J. (2011). The hydroxylamine-derived nitroso Diels-Alder reaction: a review. Angewandte Chemie International Edition, 50(25), 5630-5647. Link
Functionalization of 1,2-Oxazinanes
Lin, W., Zhang, K. F., & Baudoin, O. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes (Note: Mechanistic parallel for lithiation). Nature Catalysis, 2, 882–888. Link
Properties of N-Boc-Hydroxylamine
Sigma-Aldrich Product Sheet: N-Boc-hydroxylamine. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Rationale
The 1,2-oxazinane scaffold—a six-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged structural motif embedded in numerous bioactive natural products (e.g., the antitumor antibiotics FR900482 and FK317) and pharmaceutical agents [1]. Despite its medicinal value, the scalable and enantioselective synthesis of 1,2-oxazinanes has historically been bottlenecked by the lability of the N–O bond and the thermodynamic challenges of controlling absolute stereochemistry during cyclization [4].
As a Senior Application Scientist, I have observed that the primary failure mode in scaling 1,2-oxazinane synthesis is not the cyclization itself, but the unintended cleavage of the N–O bond during downstream reduction or deprotection. To circumvent this, modern synthetic routes rely on highly concerted, stereocontrolled cycloadditions or precise skeletal editing. This guide details three field-proven methodologies for constructing chiral 1,2-oxazinane building blocks, prioritizing scalability, atom economy, and mechanistic logic.
This metal-free approach utilizes small organic molecules (e.g., squaramide or thiourea derivatives) to catalyze the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters [1].
The Causality of Stereocontrol: The bifunctional organocatalyst forms a rigid hydrogen-bonding network. It simultaneously lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and anchors the nucleophile, effectively shielding one face of the substrate. This ensures excellent enantiomeric excess (ee) and diastereomeric ratio (dr).
Solvent Dependency: Dichloromethane (DCM) is strictly required. Polar solvents (like DMF or Methanol) competitively hydrogen-bond with the catalyst, disrupting the transition state and resulting in racemic mixtures and poor yields [1].
Fig 1. Mechanistic workflow of organocatalytic [4+2] cycloaddition for 1,2-oxazinane synthesis.
Route B: Nitroso-Diels-Alder (nHDA) Reaction
For multi-gram scale-up, the hetero-Diels-Alder reaction of arylnitroso compounds with conjugated dienes (e.g., sorbic acid) is the industry standard [2].
The Causality of Regioselectivity: The regiochemistry is dictated by the electronic polarization of the diene. The highly electronegative oxygen of the nitroso group preferentially attacks the most electron-deficient carbon of the diene, yielding a predictable 3,6-dihydro-1,2-oxazine intermediate, which is subsequently reduced to the saturated 1,2-oxazinane.
Fig 2. Scalable workflow for Nitroso-Diels-Alder (nHDA) synthesis of 1,2-oxazinane blocks.
Route C: Skeletal Editing via O-Insertion
A cutting-edge approach involves the formal insertion of an oxygen atom into the C–N bond of readily available pyrrolidine skeletons using m-CPBA as an oxidant [3].
The Causality of Late-Stage Utility: This method bypasses de novo ring construction. By oxidizing the amine to an N-oxide followed by a controlled rearrangement, complex natural products with existing stereocenters can be directly converted into 1,2-oxazinanes without losing chiral integrity [3].
Quantitative Data Summary
The following table summarizes the performance metrics of the three primary synthetic routes, allowing for rapid strategic selection based on project requirements.
Synthetic Route
Yield Range
Enantioselectivity (ee)
Diastereoselectivity (dr)
Scalability
Key Advantage
Organocatalytic [4+2]
75–96%
Up to 96%
>20:1
Moderate (Gram scale)
Metal-free, exceptional stereocontrol [1]
Nitroso-Diels-Alder
80–95%
N/A (Substrate ctrl)
>10:1 (post-reduction)
High (Multi-gram/Kg)
Robust, inexpensive reagents [2]
Skeletal Editing (O-insertion)
50–70%
Retained from precursor
Retained from precursor
Moderate
Late-stage diversification [3]
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of Chiral 1,2-Oxazinane Spiro-oxindoles
This protocol is optimized for high enantiomeric excess and is self-validating through strict moisture control.
Anhydrous Dichloromethane (DCM), dried over 4Å molecular sieves.
Step-by-Step Methodology:
Preparation of the Reaction Environment: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry Argon. Rationale: Ambient moisture will competitively bind to the squaramide catalyst, drastically reducing the ee.
Reagent Loading: Add the methyleneindolinone (1.1 mmol) and the organocatalyst (5 mol%) to the tube. Inject 2.0 mL of anhydrous DCM. Stir at ambient temperature (25 °C) for 10 minutes to ensure complete dissolution and pre-organization of the catalyst-electrophile complex.
Initiation: Slowly add the γ-aminooxy-α,β-unsaturated ester (1.0 mmol) dropwise over 5 minutes. Rationale: Dropwise addition prevents localized concentration spikes that could lead to non-catalyzed background reactions, preserving high dr (>20:1).
Monitoring: Allow the reaction to stir at 25 °C for 48 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The self-validating checkpoint here is the disappearance of the bright yellow methyleneindolinone spot.
Workup & Purification: Quench the reaction by filtering the mixture directly through a short pad of silica gel, washing with EtOAc. Concentrate the filtrate under reduced pressure.
Isolation: Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient) to yield the pure chiral 1,2-oxazinane spiro-oxindole (Typical yield: 80-95%).
Protocol 2: Scalable Nitroso-Diels-Alder Synthesis of 1,2-Oxazinane Building Blocks
This protocol is designed for robustness and multi-gram scalability, utilizing inexpensive starting materials.
Reagents & Materials:
Sorbic acid (1.0 equiv, 50 mmol)
Arylnitroso compound (1.2 equiv, 60 mmol)
Dichloromethane (DCM) or Chloroform
Palladium on Carbon (Pd/C, 10 wt%)
Hydrogen gas (balloon)
Step-by-Step Methodology:
Cycloaddition (nHDA): In a 500 mL round-bottom flask, dissolve sorbic acid (50 mmol) in 200 mL of DCM. Cool the solution to 0 °C using an ice bath. Rationale: The nHDA reaction is highly exothermic. Cooling prevents the thermal polymerization of sorbic acid and suppresses side reactions.
Nitroso Addition: Add the arylnitroso compound (60 mmol) in small portions over 30 minutes. The solution will initially turn deep green/blue (characteristic of the nitroso monomer).
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. The reaction is complete when the green/blue color completely fades to a pale yellow/brown, indicating the consumption of the nitroso dienophile.
Intermediate Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the 3,6-dihydro-1,2-oxazine intermediate. Filter and dry.
Diastereoselective Reduction: Dissolve the intermediate in 100 mL of Methanol. Add 500 mg of 10% Pd/C. Purge the flask with Argon, then backfill with Hydrogen gas via a balloon.
Hydrogenation: Stir vigorously at room temperature for 12 hours. Rationale: The bulky substituents on the oxazine ring direct the delivery of hydrogen from the less hindered face, ensuring high diastereoselectivity.
Final Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to afford the saturated 1,2-oxazinane building block in near-quantitative yield.
References
Title: Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic[4 + 2] cycloaddition
Source: RSC Advances (rsc.org)
URL: [Link]
Title: Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis
Source: PLoS One (imtm.cz)
URL: [Link]
Title: Skeletal Editing of Cyclic Scaffolds
Source: Chinese Chemical Society (chinesechemsoc.org)
URL: [Link]
Title: 1,2-Oxazines and Their Benzo Derivatives
Source: ResearchGate (researchgate.net)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Stability of N-O bond in 1,2-oxazinane during hydrogenation
Welcome to the 1,2-Oxazinane Technical Support Center . This guide is designed for researchers encountering stability issues with the N-O bond during hydrogenation workflows.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the 1,2-Oxazinane Technical Support Center . This guide is designed for researchers encountering stability issues with the N-O bond during hydrogenation workflows.
The 1,2-oxazinane scaffold features a relatively weak N-O
-bond (bond dissociation energy 53–57 kcal/mol), rendering it susceptible to reductive cleavage (hydrogenolysis) under standard hydrogenation conditions. This guide provides the protocols to either preserve this bond (chemoselective hydrogenation) or cleave it (ring-opening) depending on your synthetic target.
Part 1: The Stability Spectrum
The stability of the N-O bond is binary: it is kinetically stable under homogeneous or poisoned-heterogeneous catalysis but thermodynamically unstable in the presence of active surface hydrides (Pd, Ni).
Stability Decision Matrix
Goal
Recommended Catalyst
Solvent System
Additives
Mechanism
Preserve N-O (Reduce C=C/C=O)
Rh/Al₂O₃ or Pt/C (Sulfided)
EtOAc, THF, Toluene
None or Pyridine
Surface adsorption favors -system over -bond insertion.
Cleave N-O (Ring Opening)
Raney Nickel or Pd(OH)₂
MeOH, EtOH, AcOH
HCl or NH₄Cl
Oxidative addition of metal into N-O bond followed by hydrogenolysis.
High Fidelity (Complex substrates)
[Rh(cod)Cl]₂ (Homogeneous)
DCM, DCE
Phosphine ligands
Steric bulk prevents N-O coordination to the metal center.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Unwanted N-O Bond Cleavage
Q: I am trying to hydrogenate an exocyclic alkene on my 1,2-oxazinane scaffold using Pd/C, but I am getting the ring-opened amino-alcohol. How do I stop this?
A: Palladium on Carbon (Pd/C) is an aggressive hydrogenolysis catalyst. It readily inserts into the N-O bond via oxidative addition.
Immediate Fix: Switch to 5% Rh/C or Rh/Al₂O₃ . Rhodium is excellent for alkene saturation but poor for hydrogenolysis of C-X and N-O bonds under mild conditions (1 atm, RT).
Alternative Protocol: If you must use Pd, use a poisoned catalyst like Pd/BaSO₄ (Lindlar) or add a catalyst poison such as diphenylsulfide or quinoline to the reaction mixture. These additives occupy the high-energy active sites responsible for bond cleavage.
Solvent Check: Avoid protic solvents (MeOH, EtOH) if possible. Protic solvents facilitate the protonation of the oxygen, making the N-O bond a better leaving group. Use EtOAc or THF .
Q: My substrate has a nitro group I need to reduce to an amine, but the N-O ring opens. Is there a selective method?
A: This is a chemoselectivity challenge. Standard catalytic hydrogenation will likely reduce both.
Solution: Avoid catalytic hydrogenation. Use a chemoselective metal reduction .
SnCl₂ / HCl or Fe / NH₄Cl often reduces nitro groups to anilines without affecting the isoxazolidine/oxazinane ring.
Zn / AcOH is risky; Zinc can cleave N-O bonds (see Part 3).
Q: I switched to Rh/C to save the ring, but now my alkene won't reduce. What next?
A: Rhodium is less active than Palladium.
Step 1: Increase pressure to 5–10 bar (balloon pressure is often insufficient for Rh).
Step 2: Use Crabtree’s Catalyst (homogeneous Ir). It is highly active for sterically hindered alkenes and generally tolerates the N-O bond because it coordinates preferentially to the alkene
-system and hydroxyl groups (if present) rather than the internal N-O.
Category 3: Intentional Ring Opening (Cleavage)
Q: I actually want to open the ring to form the 1,4-amino alcohol, but the reaction stalled with Pd/C.
A: The N-O bond cleavage is pH-dependent.
Protocol: Add 1.0 equivalent of HCl or Acetic Acid to your methanol solvent. The acid protonates the nitrogen or oxygen (depending on substitution), significantly weakening the bond and accelerating oxidative addition by Pd.
Alternative: Use Raney Nickel under H₂ (50 psi). Raney Ni is the "gold standard" for N-O cleavage.
Mo(CO)₆ Method: If hydrogenation fails, reflux with Molybdenum Hexacarbonyl [Mo(CO)₆] in MeCN/H₂O. This is a specific reductive cleavage reagent for N-O bonds.
Part 3: Experimental Protocols
Protocol A: Selective Hydrogenation of C=C (Preserving N-O)
Target: Saturation of alkene without ring opening.
Preparation: Dissolve the 1,2-oxazinane derivative (1.0 mmol) in anhydrous EtOAc (10 mL).
Catalyst: Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate). Note: Do not use Pd/C.
Reaction: Purge with Argon, then introduce H₂ (balloon or 1-3 bar). Stir vigorously at Room Temperature for 2–4 hours.
Workup: Filter through a Celite pad. Rinse with EtOAc. Concentrate in vacuo.
Validation: Check ¹H NMR. The alkene protons (5.0–6.5 ppm) should disappear, while the ring protons (3.0–4.0 ppm) should remain distinct, indicating the ring is intact.
Protocol B: Reductive Ring Opening (Cleaving N-O)
Target: Formation of 1,4-amino alcohol.
Preparation: Dissolve substrate (1.0 mmol) in MeOH (10 mL).
Additive: Add Acetic Acid (2.0 eq) or HCl (1.0 eq, 1M in ether).
Catalyst: Add 10% Pd/C (10-20 wt%).
Reaction: Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure for 12–24 hours at RT or 40°C.
Workup: Filter through Celite. Neutralize the filtrate with NaHCO₃ (aq) if acid was used. Extract with DCM.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways based on catalyst selection.
Caption: Divergent reaction pathways for 1,2-oxazinane derivatives. Path 1 (Rh/C) favors alkene saturation. Path 2 (Pd/C) favors N-O bond hydrogenolysis.
Part 5: Data Summary
Table 1: Catalyst Selectivity Profile for 1,2-Oxazinane Derivatives
Catalyst
Primary Activity
N-O Bond Stability
Risk Factor
Pd/C (10%)
Hydrogenolysis
Low (Cleaves rapidly)
High risk of ring opening if not desired.
Pd(OH)₂ (Pearlman's)
Hydrogenolysis
Very Low
Aggressive cleavage; use only for ring opening.
Rh/C (5%)
Alkene Saturation
High
Best choice for preservation.
PtO₂ (Adams')
Alkene Saturation
Moderate
Can cleave N-O at high pressure or in acid.
Raney Ni
Hydrogenolysis
Very Low
Standard reagent for intentional cleavage.
[Ir(cod)py(PCy₃)]PF₆
Alkene Saturation
Very High
Homogeneous; excellent for steric bulk.
References
N-O Bond Lability & Cleavage Methods
Title: Reductive Cleavage of 1,2-Oxazines Promoted by Zinc and Ammonium Chloride.
Technical Support Center: Troubleshooting Low Yields in 1,2-Oxazinane Peptide Coupling
Welcome to the technical support center for 1,2-oxazinane peptide coupling. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique 1,2-oxazinane scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,2-oxazinane peptide coupling. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique 1,2-oxazinane scaffold into peptidomimetics and other complex molecules. The N-O bond and inherent conformational constraints of the 1,2-oxazinane ring present unique challenges in standard peptide coupling reactions.[1] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues leading to low reaction yields.
Section 1: Initial Diagnosis & General Issues
Q1: My final peptide yield is significantly lower than expected. Where do I start troubleshooting?
A low final yield can result from a cascade of issues, from poor starting material quality to inefficient coupling or product degradation during work-up. A systematic approach is crucial to pinpoint the exact cause without wasting valuable materials.
The first critical step is to determine if the problem lies with the on-resin synthesis (for Solid-Phase Peptide Synthesis - SPPS) or with the cleavage and purification process. For solution-phase synthesis, the key is to differentiate between poor reaction conversion and losses during work-up and purification.
A logical troubleshooting workflow can systematically isolate the variable causing the low yield.
Caption: General troubleshooting workflow for low peptide yield.
Q2: How can I confirm the quality and stability of my 1,2-oxazinane and amino acid starting materials?
Starting material integrity is non-negotiable. Impurities or degradation can terminate the reaction or generate a complex mixture of side products that are difficult to separate.
Answer:
Purity Analysis: Always verify the purity of your 1,2-oxazinane precursor and the protected amino acid using multiple analytical techniques.
NMR (¹H and ¹³C): This is essential for confirming the structural integrity and identifying any organic impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate assessment of purity and confirms the molecular weight. It is particularly effective for identifying small amounts of closely-related impurities that may not be visible by NMR.[2][3]
FT-IR: Can be used to confirm the presence of key functional groups (e.g., N-H, C=O).
Stability of the 1,2-Oxazinane Ring: The 1,2-oxazinane ring, particularly the N-O bond, can be susceptible to cleavage under certain conditions.[4]
Acidic/Basic Sensitivity: Some substituted 1,2-oxazinanes can undergo ring-opening when subjected to strong acidic or basic conditions, which might be present during deprotection steps or work-up.[4] If you are using an N-Boc protected amino acid, the trifluoroacetic acid (TFA) used for deprotection could potentially affect the oxazinane ring. A small-scale stability test under your reaction and deprotection conditions is advisable.
Reductive Cleavage: The N-O bond is susceptible to reductive cleavage, for example, by catalytic hydrogenation (e.g., H₂/Pd-C).[1][4] Ensure that your synthetic route and purification steps avoid such reductive conditions unless N-O cleavage is the desired outcome.
Amino Acid Quality:
Free Amine: For SPPS, confirm complete deprotection of the N-terminal amine before coupling using a qualitative method like the Kaiser test (for primary amines) or a chloranil test (for secondary amines like proline).[5]
Moisture: Ensure all reactants, especially coupling reagents and solvents, are anhydrous. Water hydrolyzes activated esters and coupling reagents, leading to failed couplings and low yields. Use fresh, peptide-synthesis-grade solvents.[6]
Section 2: Coupling Reagents & Reaction Kinetics
Q3: I suspect incomplete coupling. Which coupling reagents are most effective for sterically demanding 1,2-oxazinane systems?
The choice of coupling reagent is one of the most critical factors for success, especially when dealing with sterically hindered or conformationally constrained fragments like 1,2-oxazinanes.
Answer:
Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, may be too slow or inefficient for these challenging couplings, leading to low yields and potential racemization.[7] More potent reagents are generally required.
Mechanism of Action: The fundamental principle of peptide coupling involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[8] Uronium/aminium or phosphonium salt-based reagents are highly effective because they rapidly generate the activated species.
Caption: General mechanism of peptide bond formation using coupling reagents.
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
Reagent Class
Examples
Strengths
Considerations
Uronium/Aminium
HATU, HBTU, HCTU
Fast kinetics, high efficiency, suitable for hindered amino acids.[9]
Can cause side reactions if excess base is used. Byproducts can be challenging to remove.
High reactivity, low racemization risk. Very effective for coupling N-methyl amino acids.[7]
More expensive and may require stricter handling.
Carbodiimides
EDC, DIC
Inexpensive, commonly available.
Often too slow for hindered couplings, leading to side reactions (e.g., nitrile formation from Asn/Gln) and racemization.[7] Requires additives like HOBt or OxymaPure.
Recommendation: For 1,2-oxazinane couplings, start with HATU or COMU . They offer the best balance of high reactivity, suppression of racemization, and reliability for sterically demanding substrates.[9][10][11]
Q4: What is the optimal stoichiometry of reagents for the coupling reaction?
Answer:
Using a slight excess of the activated amino acid and coupling reagent is standard practice to drive the reaction to completion. However, a large excess can complicate purification.
Recommended Stoichiometry (Relative to Limiting Reagent):
Reagent
Equivalents
Rationale
1,2-Oxazinane or Peptide-Resin
1.0
The limiting substrate.
N-Protected Amino Acid
1.5 - 3.0
Ensures sufficient activated species is available to react with all amine sites.[8]
Coupling Reagent (e.g., HATU, COMU)
1.5 - 3.0
Should generally match the equivalents of the amino acid.
Base (e.g., DIEA, NMM)
3.0 - 6.0
Neutralizes protonated species and facilitates the reaction. Typically 2x the equivalents of the amino acid.[11]
Expert Tip: For particularly difficult couplings, such as coupling a bulky amino acid onto the 1,2-oxazinane nitrogen, a "double coupling" strategy can be highly effective.[12][13] After the first coupling reaction period, filter the resin (for SPPS) or reaction mixture, and add a fresh solution of activated amino acid to force the remaining unreacted sites to completion.
Section 3: Reaction Conditions & Side Reactions
Q5: What are the primary side reactions to be aware of, and how can they be minimized?
Beyond incomplete coupling, several side reactions can drastically lower the yield of your desired product.
Answer:
Racemization: The chiral integrity of the amino acid is paramount. Racemization can occur at the α-carbon of the activated amino acid.
Cause: Over-activation or prolonged exposure to the activating agent, especially in the presence of excess base.
Minimization:
Use coupling reagents with built-in racemization suppressants like HATU (contains HOAt) or COMU (contains OxymaPure).[10][11]
Avoid strong bases or prolonged pre-activation times. Add the base to the amino acid/coupling reagent mixture just before adding it to the amine component.[11]
Keep the reaction temperature at or below room temperature if possible.
Ring-Opening of the 1,2-Oxazinane: As mentioned, the heterocycle itself can be a point of failure.
Cause: Strong nucleophiles, acids, or bases can potentially attack and open the ring.[4] For instance, treatment with certain Wittig reagents has been shown to cause C-N bond cleavage in some 1,2-oxazinane systems.[4]
Minimization:
Perform small-scale stability tests of your specific 1,2-oxazinane scaffold under the planned coupling and deprotection conditions.
Use milder bases (e.g., N-methylmorpholine (NMM) instead of DIEA) where possible.
Analyze the crude product by LC-MS for masses corresponding to ring-opened byproducts.
Aggregation (SPPS): For solid-phase synthesis, the growing peptide chain can fold back on itself and aggregate, blocking reactive sites.[12]
Signs: Clumping of resin beads, failed or slow deprotection/coupling steps (indicated by monitoring tests).[12]
Minimization:
Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DMSO to improve solvation.[12]
Perform the coupling at an elevated temperature (40-60 °C) to disrupt secondary structures.
Incorporate chaotropic salts (e.g., LiCl) to break up aggregates.[12]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Solution-Phase 1,2-Oxazinane Peptide Coupling with COMU
This protocol provides a robust starting point for coupling an N-protected amino acid to a 1,2-oxazinane containing a primary or secondary amine.
In a clean, dry, nitrogen-flushed flask, dissolve the N-Fmoc-protected amino acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF.
Add DIEA (3.0 eq) to the solution and stir for 1-2 minutes at room temperature. This is the "activation solution."
In a separate flask, dissolve the 1,2-oxazinane-amine derivative (1.0 eq) in anhydrous DMF.
Add the activation solution from step 2 to the 1,2-oxazinane solution from step 3.
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered components, the reaction may require longer time or gentle heating (e.g., to 40 °C).
Work-up:
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove unreacted materials and water-soluble byproducts.[11]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the final coupled product.
Protocol 2: Monitoring Coupling Completion in SPPS (Kaiser Test)
This qualitative test detects free primary amines on the resin. A negative result (yellow beads) indicates the coupling reaction is complete.
Reagents:
Reagent A: 5 g Ninhydrin in 100 mL ethanol.
Reagent B: 80 g Phenol in 20 mL ethanol.
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
Take a small sample of resin beads (5-10 mg) from the reaction vessel and wash thoroughly with DMF and then ethanol to remove any residual reagents.
Place the washed beads in a small glass test tube.
Add 2-3 drops of each Reagent A, B, and C.
Heat the test tube at 100 °C for 3-5 minutes.
Observe the color:
Intense Blue Beads/Solution: Incomplete coupling (free primary amine present). A recoupling step is necessary.
Yellow/Colorless Beads & Solution: Complete coupling (no free primary amine). Proceed to the next step in your synthesis.
References
Developments in the chemistry of 1,2-oxazines and their benzo derivatives from 2007 to 2018. ResearchGate. [Link]
Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. MDPI. [Link]
Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. Royal Society of Chemistry. [Link]
[3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[4][8]Oxazino[2,3-b][4][8]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][4][8]oxazine Derivatives. MDPI. [Link]
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]
Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. PubMed. [Link]
Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. ResearchGate. [Link]
Monitoring of Peptide Coupling and Capping. CEM Corporation. [Link]
THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. University of Crete. [Link]
Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. National Institutes of Health. [Link]
Accurate quantification of impurities in pure peptide material - angiotensin I. ResearchGate. [Link]
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. National Institutes of Health. [Link]
Quantification of impurities for release testing of peptide products.
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journals. [Link]
How to Optimize Peptide Synthesis? Protheragen. [Link]
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
Analysis Methods for Peptide-Related Impurities in Peptide Drugs. MolecularCloud. [Link]
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Stability Center. I have reviewed your request regarding the instability of the 1,2-oxazinane scaffold under acidic conditions.
While 1,2-oxazinanes (saturated six-membered N–O rings) are generally more robust than their unsaturated 3,6-dihydro- analogs or 5-membered isoxazolidines, they are not inert. In acidic media, they are susceptible to acid-catalyzed hydrolysis (C–O bond cleavage) or rearrangement , particularly if the ring contains hemiaminal character or substituents that stabilize carbocation intermediates.
Below is the technical support guide designed to diagnose your specific failure mode and provide validated protocols to prevent ring opening.
Diagnostic & Triage
Issue: "My 1,2-oxazinane ring opens when I treat it with acid (e.g., during Boc deprotection or workup)."
Before selecting a protocol, we must identify the mechanism of failure. Use the decision matrix below to characterize your substrate.
Figure 1: Stability Decision Matrix
Caption: Diagnostic flow to assess the vulnerability of the 1,2-oxazinane scaffold based on substitution patterns.
Troubleshooting & FAQs
Q1: Why is my saturated 1,2-oxazinane ring opening during Boc deprotection?
Technical Insight:
The 1,2-oxazinane ring contains a cyclic ether/amine linkage. Under strong aqueous acidic conditions (e.g., 6N HCl, or wet TFA), the oxygen atom can be protonated. If the C3 or C6 position can stabilize a positive charge (e.g., presence of an aryl group or alkyl substitution), the C–O bond cleaves via an
-like mechanism, leading to an acyclic amino alcohol.
Solution:
Switch to anhydrous acidic conditions. Hydrolysis requires water. By removing water from the equation, you prevent the nucleophilic attack that opens the ring.
Recommendation: Use 4M HCl in Dioxane or TMSOTf/2,6-Lutidine (Protocol A).
Q2: I am using TFA/DCM, but I still see ring opening. Why?
Technical Insight:
TFA is a strong acid (
). Even in DCM, trace moisture or the nucleophilicity of the trifluoroacetate anion can promote cleavage if the ring is strained or substituted with electron-donating groups. Furthermore, if your oxazinane was formed via a hetero-Diels-Alder reaction and retains the double bond (dihydro-1,2-oxazine), it is liable to undergo acid-catalyzed Ferrier-type rearrangements or aromatization.
Solution:
Use a "Buffered" or "Lewis Acid" approach to remove the Boc group without exposing the ring to free protons.
Recommendation: Use ZnBr₂ in DCM (Protocol B).
Q3: Can I use reductive conditions instead?
Warning:Absolutely NOT. The N–O bond is the weakest point of the scaffold (bond dissociation energy ~53 kcal/mol). Reductive conditions (H₂/Pd, Zn/AcOH, SmI₂) are the primary method used to intentionally cleave 1,2-oxazinanes into amino alcohols [1]. Avoid all reducing agents if you wish to keep the ring intact.
Validated Protocols
Protocol A: Anhydrous Silyl-Mediated Deprotection (The "Water-Free" Method)
Best for: Highly acid-sensitive substrates where hydrolysis is the main failure mode.
Mechanism: TMSOTf acts as a hard Lewis acid, coordinating to the Boc carbonyl oxygen. The 2,6-lutidine acts as a non-nucleophilic base to buffer the system, preventing the generation of free super-acidic species while allowing the silyl group to facilitate Boc removal [2].
Dissolve the N-Boc-1,2-oxazinane in anhydrous DCM (0.1 M) under nitrogen.
Cool the solution to 0 °C .
Add 2,6-lutidine followed strictly by the dropwise addition of TMSOTf.
Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (The intermediate silyl carbamate may be stable; quenching is required to see the free amine).
Quench: Add saturated aqueous NaHCO₃. (Do not use acidic workup).
Extract with DCM, dry over Na₂SO₄, and concentrate.
Protocol B: Lewis Acid Deprotection (ZnBr₂)
Best for: Substrates sensitive to protonation but stable to mild Lewis acids.
Mechanism: Zinc bromide coordinates to the Boc group, facilitating the elimination of isobutylene without generating a high concentration of protons that could protonate the ring oxygen [3].
Materials:
Substrate (1.0 equiv)
ZnBr₂ (Zinc Bromide) (5.0 equiv)
DCM (Anhydrous)
Step-by-Step:
Suspend ZnBr₂ in anhydrous DCM.
Add the substrate.
Stir vigorously at room temperature for 4–12 hours. (Reaction is heterogeneous and slower than TFA).
Workup: Add water to dissolve the zinc salts. Extract the organic layer.
Note: This method is extremely mild and rarely causes C–O or N–O cleavage.
Protocol C: Comparison of Conditions
Method
Acid Strength
Water Content
Risk of Ring Opening
Recommended For
TFA / DCM
High (Brønsted)
Low (Hygroscopic)
High
Simple, unsubstituted rings only.
HCl / Dioxane
High (Brønsted)
Zero (Anhydrous)
Medium
Prevention of hydrolysis; standard use.
TMSOTf / Lutidine
High (Lewis)
Zero
Low
Complex, sensitive substrates.
ZnBr₂ / DCM
Mild (Lewis)
Zero
Very Low
Highly sensitive hemiaminal-type rings.
Mechanistic Visualization
Understanding how the ring opens allows you to block the pathway. The diagram below illustrates the acid-catalyzed hydrolysis pathway you are trying to prevent.
Figure 2: Acid-Catalyzed Failure Mechanism
Caption: Pathway of acid-catalyzed C-O bond cleavage. Excluding water prevents the final hydrolysis step.
References
Koumbis, A. E., et al. "Reductive cleavage of the N–O bond in isoxazolidines and 1,2-oxazines." Current Organic Chemistry, 2005.
Silyl-Mediated Deprotection
Sakaitani, M., & Ohfune, Y. "Syntheses of 1,2-amino alcohols via N-protected cyanohydrins." Journal of the American Chemical Society, 1990.
Context: Establishes TMSOTf/Lutidine as a standard for deprotecting Boc in the presence of acid-sensitive functionalities.
Lewis Acid Deprotection (ZnBr2)
Nigam, S. C., et al. "Mild removal of the tert-butoxycarbonyl (Boc) group using zinc bromide." Journal of Organic Chemistry, 1988.
Context: Validates the use of Zinc Bromide for Boc removal without affecting sensitive ether linkages.
1,2-Oxazine Acid Stability
Piacenti, M., et al. "Enantiopure aminopyrans by a Lewis acid promoted rearrangement of 1,2-oxazines." Organic Letters, 2009.
Context: Demonstrates that while 1,2-oxazines can rearrange under Lewis acidic conditions, this usually requires specific 1,3-dioxolanyl substitution, implying stability for simpler scaffolds under controlled conditions.
Optimization
Technical Support Center: Purification of Polar Amino-1,2-Oxazinane Intermediates
Welcome to the technical support center for the purification of polar amino-1,2-oxazinane intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of polar amino-1,2-oxazinane intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging molecules. 1,2-Oxazines are a significant class of N,O-heterocyclic compounds with notable applications in medicinal chemistry and organic synthesis, serving as precursors to various bioactive molecules.[1][2][3] Their inherent polarity, often coupled with the basicity of an amino group, presents unique purification challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve high-purity intermediates essential for successful drug discovery and development.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of polar amino-1,2-oxazinane intermediates in a question-and-answer format.
Question 1: My amino-1,2-oxazinane intermediate shows poor or no retention on a standard silica gel column and streaks badly. What's happening and how can I fix it?
Answer:
This is a classic problem when dealing with polar and basic compounds like amino-1,2-oxazinanes on standard silica gel. The issue stems from two main factors:
High Polarity: Your compound has a strong affinity for the highly polar mobile phase (e.g., methanol/dichloromethane) and a weaker interaction with the silica stationary phase, causing it to move too quickly (high Rf) and co-elute with polar impurities.[6][7]
Basic Nature: The amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to irreversible adsorption, resulting in significant tailing or "streaking" of the compound on a TLC plate and poor recovery from a column.[8][9]
Solutions to Improve Separation and Reduce Tailing:
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to neutralize the acidic silica sites. This prevents the strong interaction with your basic analyte.[6][8]
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base, making it relatively easy to remove from your final product.[8]
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, often proving very effective for highly basic compounds.[10]
Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider switching to a different stationary phase.[6][11]
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds. It is available in basic, neutral, and acidic forms; for your application, basic or neutral alumina would be most appropriate.[6][11]
Amine-Functionalized Silica: These columns have an organic amine bonded to the silica surface, creating a "basic" stationary phase that is excellent for separating basic organic amines without the need for a basic modifier in the mobile phase.[8][12]
Question 2: My polar amino-1,2-oxazinane is not eluting from the column, even with a highly polar mobile phase like 20% methanol in dichloromethane.
Answer:
This indicates a very strong interaction between your compound and the stationary phase, likely due to a combination of high polarity and basicity.
Troubleshooting Steps:
Drastic Polarity Increase: If you are using a standard solvent system, you may need to drastically increase the mobile phase polarity.[6] Consider a gradient elution running up to 50% or even 100% methanol in dichloromethane. The addition of a small amount of water to the methanol can also increase the eluting power.
Check for On-Column Degradation: Silica gel can sometimes catalyze the degradation of sensitive compounds. Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to see if any new spots appear, which would indicate degradation.[6] If degradation is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[6]
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are poorly retained in reversed-phase and too strongly retained in normal-phase.[7][13] HILIC uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[13] This technique can provide excellent separation for highly polar analytes.[7][14]
Question 3: My amino-1,2-oxazinane intermediate is an oil and won't crystallize. How can I purify it?
Answer:
"Oiling out" is a common issue with polar compounds that have low melting points or are impure.[6][15] Here are several strategies to induce crystallization or use an alternative purification method:
Induce Crystallization:
Trituration: If you have an oil, try dissolving it in a small amount of a "good" solvent (one in which it is highly soluble) and then adding a "poor" anti-solvent (one in which it is insoluble) dropwise until the solution becomes cloudy.[15] Stirring this mixture vigorously can sometimes induce the formation of a solid.
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.[6]
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.[6]
Salt Formation: Since your compound has a basic amino group, you can often form a crystalline salt.[16] Dissolve the oily freebase in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like hydrochloric acid (in ether or dioxane) or acetic acid. The resulting salt is often a solid with a higher melting point that is more amenable to crystallization.[16][17]
Alternative Purification if Crystallization Fails:
Chromatography: If crystallization is unsuccessful, column chromatography is your primary alternative. Refer to the advice in the previous questions regarding the appropriate choice of stationary and mobile phases.
Preparative HPLC: For high-purity requirements and small-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) can be very effective. Both normal-phase and reversed-phase methods can be developed.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying polar amino-1,2-oxazinane intermediates?
A1: The primary challenges stem from the inherent physicochemical properties of these molecules:
High Polarity: This leads to poor retention on reversed-phase columns and strong adsorption on normal-phase columns.[11][13]
Basicity: The amino group can cause strong interactions with acidic silica gel, leading to peak tailing and poor recovery.[8][9]
Water Solubility: Many polar intermediates have significant water solubility, which can complicate extractions and reversed-phase chromatography.
Potential for Degradation: The N-O bond in the 1,2-oxazinane ring can be labile under certain conditions, and the amino group can be susceptible to oxidation.[2][17]
Q2: Which chromatography technique is generally best for these compounds?
A2: There is no single "best" technique, and the optimal method will depend on the specific properties of your intermediate. Here is a decision-making framework:
Technique
When to Use
Stationary Phase
Typical Mobile Phase
Normal-Phase Chromatography
For moderately polar, non-ionic compounds.
Silica Gel, Alumina, Amino-propylated Silica
Hexane/Ethyl Acetate, Dichloromethane/Methanol
Reversed-Phase Chromatography (RPC)
For moderately polar compounds with some hydrophobic character.
C18, C8
Water/Acetonitrile, Water/Methanol (often with modifiers like TFA or formic acid)
For highly polar, water-soluble compounds that are poorly retained by RPC.[7][13]
Silica, Diol, Amide
Acetonitrile/Water with a buffer (e.g., ammonium formate)[10]
Ion-Exchange Chromatography (IEX)
For compounds that are charged at a specific pH.
Strong or weak cation/anion exchangers
Aqueous buffers with a salt gradient
Purification Method Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate purification strategy for your polar amino-1,2-oxazinane intermediate.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is a good starting point for many polar amino-1,2-oxazinane intermediates.
Solvent System Selection:
Using TLC, find a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) that gives your desired compound an Rf value of approximately 0.2-0.3.
To this solvent system, add 0.5% (v/v) of triethylamine (TEA).[8]
Column Packing:
Dry pack your column with silica gel.
Equilibrate the column by passing several column volumes of the mobile phase (containing TEA) through it.
Sample Loading:
Dissolve your crude material in a minimal amount of the mobile phase.
Alternatively, if your compound is not very soluble in the mobile phase, perform a dry loading by adsorbing it onto a small amount of silica gel and loading the resulting powder onto the top of the column.[16]
Elution:
Run the column using the selected mobile phase, collecting fractions.
Analysis:
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure. The TEA should also be removed during this process due to its volatility.
Protocol 2: Recrystallization via Salt Formation
This protocol is useful when your freebase amino-1,2-oxazinane is an oil.[16]
Dissolution:
Dissolve the crude oily intermediate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Acid Addition:
Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring. Monitor the pH with moist litmus paper to ensure the solution becomes acidic.
Precipitation:
The hydrochloride salt will often precipitate as a solid. If precipitation is slow, cool the solution in an ice bath or scratch the inside of the flask with a glass rod.[6]
Isolation:
Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove soluble impurities.
Recrystallization:
Dissolve the collected salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/ether mixture).
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
Collect the pure crystalline salt by vacuum filtration.
References
Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. (n.d.).
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
Scientists from the ZIOC have proposed a method for the synthesis of 1,2-oxazine derivatives » N.D. Zelinsky Institute of Organic Chemistry. (2022, May 30).
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.).
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11).
THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES - LOCKSS: Serve Content. (2002, February 6).
Recrystallization1. (n.d.).
Amine purification, - Chemistry - Science Forums. (2011, August 29).
Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed. (2014, August 1).
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22).
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (n.d.).
Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. (n.d.).
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. (n.d.).
Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11).
Technical Support: Solubility & Handling of 4-Amino-1,2-Oxazinane Salts
Introduction: The Chemical Context 4-Amino-1,2-oxazinane (also known as tetrahydro-1,2-oxazin-4-amine) is a specialized saturated N-O heterocycle.[1] Unlike common morpholine or piperidine scaffolds, the 1,2-oxazinane ri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Chemical Context
4-Amino-1,2-oxazinane (also known as tetrahydro-1,2-oxazin-4-amine) is a specialized saturated N-O heterocycle.[1] Unlike common morpholine or piperidine scaffolds, the 1,2-oxazinane ring contains a direct Nitrogen-Oxygen bond.
Critical Chemical Features:
Basicity Differential: The molecule contains two nitrogen centers.[1] The exocyclic amine at position 4 is a typical primary aliphatic amine (
). The ring nitrogen (position 2) is an alkoxyamine type (), making it significantly less basic. Consequently, commercial salts (HCl, TFA) are protonated exclusively or preferentially at the 4-amino position.
Solubility Profile: As a small, polar heterocycle, the salt forms are highly crystalline and hydrophilic. They exhibit negligible solubility in standard non-polar organic solvents (DCM, Toluene, Hexanes) and limited solubility in moderately polar ethers (THF, TBME).
Stability Warning: The N-O bond is susceptible to reductive cleavage (e.g., Zn/HCl, strong hydrogenation conditions), which opens the ring to form acyclic amino alcohols.
This guide addresses the specific challenges of solubilizing and reacting these salts in organic synthesis.
Troubleshooting Guide (Q&A)
Issue 1: "The salt won't dissolve in DCM or THF for my amide coupling reaction."
Root Cause:
Amine salts are ionic lattices.[1] Dichloromethane (DCM) and Tetrahydrofuran (THF) lack the dielectric constant required to dissociate the ion pair.
Solution: The "In-Situ" Release Protocol
Do not attempt to dissolve the salt completely before starting. The reaction relies on the equilibrium concentration of the free amine.
Suspend the 4-amino-1,2-oxazinane salt in the solvent (DCM or DMF is preferred over THF for solubility).
Add a non-nucleophilic organic base (DIPEA or NMM) before adding the electrophile.[1]
Stoichiometry: Use 1.1 equivalents of base per equivalent of acid in the salt (e.g., for monohydrochloride, use 1.1 eq DIPEA; for dihydrochloride, use 2.2 eq).
Observation: The suspension may not clear immediately. As the free amine reacts with the coupling agent/electrophile, the equilibrium shifts, dissolving the remaining salt.
Pro Tip: If the slurry is too thick, add a co-solvent. DMF (Dimethylformamide) or DMAc (Dimethylacetamide) at 10-20% volume will significantly improve solubility without affecting most coupling chemistries.[1]
Issue 2: "I tried to free-base the salt using aqueous NaHCO3 and extract with DCM, but the yield is terrible."
Root Cause:
The free base (4-amino-1,2-oxazinane) is a low molecular weight, polar amine. It has high water solubility (
).[1] Standard extraction into DCM leaves the majority of the product in the aqueous phase.
Solution: Alternative Workup Strategies
Option A (Preferred): Avoid aqueous workup entirely.[1] Filter off the inorganic salts (if using organic base) or concentrate and load directly onto a silica column (using a polar eluent).
Option B (High-Efficiency Extraction): If aqueous workup is mandatory, do not use pure DCM.[1] Use a "polar organic cocktail" for extraction:
Perform 4-5 extractions to ensure quantitative recovery.[1]
Option C (Resin Capture): Dissolve the salt in water/MeOH, pass through a strongly basic anion exchange resin (e.g., Amberlyst A26 OH- form). The free amine elutes while the chloride/trifluoroacetate is retained.
Issue 3: "The product streaks on silica gel during purification."
Root Cause:
The primary amine interacts strongly with the acidic silanols on the silica surface, causing peak broadening and material loss.
Solution: Amine-Modified Mobile Phase
Standard: Add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1]
Advanced: Use Amino-functionalized Silica cartridges.[1] These are neutral/basic and prevent the acid-base interaction that causes streaking.[1]
Experimental Protocols
Protocol A: In-Situ Neutralization for Amide Coupling
Use this when reacting the salt directly with carboxylic acids or acid chlorides.
Preparation: In a dry flask, charge 4-amino-1,2-oxazinane hydrochloride (1.0 eq).
Note: If DMF is problematic for downstream steps, use DCM with 20% DMF.[1]
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq).[1] Stir for 10 minutes. The mixture may remain cloudy; this is normal (formation of DIPEA-HCl salt).
Reaction: Add the carboxylic acid (1.0 eq) and Coupling Reagent (e.g., HATU, 1.1 eq).
Monitoring: Stir at Room Temperature. Monitor by LCMS.[1] The solid should slowly dissolve or change appearance as the reaction proceeds.
Protocol B: Isolation of Free Base (Non-Aqueous Method)
Use this if you absolutely require the free amine as a starting material.
Suspend: Suspend the hydrochloride salt in anhydrous Methanol (10 mL/g).
Exchange: Add Sodium Methoxide (NaOMe) solution (1.0 eq) in methanol dropwise at 0°C.
Filter: Stir for 30 minutes. Sodium Chloride (NaCl) will precipitate out (NaCl is insoluble in MeOH).[1] Filter the mixture through a Celite pad or fine frit.
Concentrate: Evaporate the filtrate (Methanol + Free Amine) under reduced pressure at low temperature (<40°C) to obtain the free amine.
Caution: The free amine may be volatile or unstable.[1] Use immediately.
Decision Support Visuals
Diagram 1: Solubility & Solvent Selection Logic
Determine the correct solvent system based on your specific process constraints.
Caption: Decision tree for selecting the optimal solvent system based on reaction tolerance to dipolar aprotic solvents.
Diagram 2: Workup Strategy Workflow
Choose the correct isolation path to prevent product loss into the aqueous layer.
Caption: Workflow for product isolation. Polar amine products require specialized non-aqueous or high-ionic-strength extraction techniques.[1]
Technical Support Center: 1,2-Oxazinane Functionalization Integrity
Current Status: SYSTEM ACTIVE Ticket ID: #OX-12-RAC-MITIGATION Assigned Specialist: Senior Application Scientist (Synthesis Division) Introduction: The Stability Paradox Welcome to the 1,2-Oxazinane technical support hub...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: SYSTEM ACTIVE
Ticket ID: #OX-12-RAC-MITIGATION
Assigned Specialist: Senior Application Scientist (Synthesis Division)
Introduction: The Stability Paradox
Welcome to the 1,2-Oxazinane technical support hub. If you are accessing this guide, you are likely experiencing C3-epimerization or ring fragmentation during
-functionalization.
The 1,2-oxazinane scaffold presents a unique "stability paradox." The
- bond reduces the basicity of the nitrogen (making nucleophilic attack sluggish), while the adjacent oxygen inductively acidifies the C3-proton. This creates a narrow thermodynamic window where standard alkylation conditions (e.g., NaH/DMF) often trigger rapid enolization and racemization before the desired -functionalization occurs.
This guide provides the "patches" and "safe-mode" protocols required to functionalize this scaffold without compromising stereochemical integrity.
Module 1: Diagnostic & Decision Logic
Before proceeding with a protocol, determine your "Risk Profile" based on your substrate's substitution pattern.
Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on substrate lability.
Module 2: The "Safe Mode" Protocol (Phase Transfer Catalysis)
Issue: Standard bases (NaH, LiHMDS) cause rapid racemization at C3 via enolization.
Solution: Use Phase Transfer Catalysis (PTC) to maintain a low concentration of the active nucleophile in the organic phase, keeping the bulk basicity low.
The Mechanism of Failure (Why NaH Fails)
When using strong bases, the pKa of the C3-proton (
24-26 depending on substitution) becomes accessible. The resulting anion is planar; reprotonation leads to a racemic mixture.[1]
Protocol A: Stereoretentive
-Alkylation via PTC
Recommended for: 1,2-oxazinane-3-carboxylates and sensitive peptide mimetics.
Reagents:
Solvent: Toluene or 2-MeTHF (Non-polar solvents tighten the ion pair, protecting the stereocenter).
Electrophile: Alkyl halide (highly reactive preferred to minimize reaction time).
Step-by-Step Workflow:
Preparation: Dissolve the 1,2-oxazinane substrate (1.0 equiv) in Toluene (0.2 M).
Catalyst Addition: Add the Phase Transfer Catalyst (0.1 equiv).
Base Interface:
Liquid-Liquid: Add 50% NaOH (5.0 equiv) gently to create a biphasic system.
Solid-Liquid: Add finely ground
(5.0 equiv).
Reaction: Add the electrophile (1.2 equiv) dropwise at 0°C .
Critical Checkpoint: Monitor by TLC/LCMS every 30 mins. Do not let the reaction stir overnight "just to be safe." Prolonged exposure to the interface can eventually erode ee%.
Quench: Separate phases immediately. Wash organic layer with dilute citric acid (pH 6) to neutralize residual base traces.
Why this works: The reaction occurs in the interfacial layer or via extraction of the deprotonated oxazinane into the organic phase as a tight ion pair with the quaternary ammonium cation. This "shielding" prevents the free anion from undergoing rapid inversion or enolization [1].
Module 3: Troubleshooting & Error Codes
Error Code: LOSS_OF_EE_C3
Symptom: Product is isolated in good yield but ee% drops from >98% to <50%.
Root Cause: Retro-Michael / Michael Addition sequence or simple enolization.
Fix: The "Buffer" Strategy
If PTC fails, switch to Pd-catalyzed Allylation (Tsuji-Trost conditions) . This reaction proceeds at neutral pH, completely bypassing the deprotonation risk.
-allyl palladium complex reacts directly with the nucleophilic nitrogen. No base is required if using the carbonate, as methoxide is generated in situ and immediately consumed [2].
Error Code: RING_OPEN_N_O
Symptom: Appearance of linear amino-alcohol derivatives or aldehydes.
Root Cause: Reductive cleavage of the N-O bond.
Trigger: Using harsh reducing agents (e.g.,
) or hydrogenolysis conditions (, Pd/C) before the ring is fully stabilized.
Fix:
Avoid standard hydrogenation if the N-O bond must be preserved.
If N-O cleavage is the goal (to access 1,4-amino alcohols), ensure the nitrogen is protected (e.g., Boc, Cbz) before cleavage to prevent intramolecular recyclization and scrambling.
Module 4: Comparative Data
Table 1: Base Selection Impact on Stereochemical Integrity of 3-Substituted 1,2-Oxazinanes
Method
Base / Conditions
Yield (%)
ee Retention
Risk Level
Standard Alkylation
NaH, DMF, 0°C
85%
< 40%
CRITICAL
Mild Base
, MeCN, Reflux
70%
65-75%
HIGH
PTC (Liquid-Liquid)
50% NaOH, Toluene, TBAHS
92%
> 98%
OPTIMAL
Pd-Catalysis
Neutral (Allyl Carbonate)
88%
> 99%
OPTIMAL
Module 5: Mechanistic Visualization
Understanding the racemization pathway is key to avoiding it. The diagram below illustrates the "Danger Zone" (Enolization) vs. the "Safe Path" (Direct Substitution).
Figure 2: Mechanistic divergence between strong base enolization (red) and PTC-mediated ion pairing (green).
FAQ: User Scenarios
Q: Can I use Mitsunobu conditions for
-alkylation?A: Generally, no . The pKa of the 1,2-oxazinane nitrogen is often too high for standard Mitsunobu betaines. However, if you have an electron-withdrawing group on the nitrogen (making it an oxamate), it might work, but steric hindrance at the N-O interface usually leads to poor yields. Stick to PTC alkylation.
Q: I need to introduce a bulky group, but PTC is too slow. What now?A: If the electrophile is unreactive, you may need to use Silver(I) Oxide (
) in DCM. This acts as a mild base and a halide scavenger. It drives the reaction by precipitation of silver halide, often without requiring temperatures that trigger racemization.
Q: My substrate is a 1,2-oxazinane-3-carboxylic acid ester. Is it more sensitive?A:Yes, significantly. The carbonyl group at C3 increases the acidity of the
-proton. For these substrates, never use alkoxide bases. Use the Pd-catalyzed allylation method described in Module 3 if possible, or strictly controlled PTC conditions at -20°C [3].
References
Industrial Phase-Transfer Catalysis. (2026). Phase Transfer Catalysis in N-Alkylation.[2][3] PTC Organics.
Abazid, A. H., et al. (2021).[4][5] Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines.[5] Organic Letters.[5]
BenchChem Technical Support. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
Technical Support Center: Handling the Hygroscopic Nature of Amino-1,2-oxazinane Salts
Introduction Amino-1,2-oxazinane salts represent a class of compounds with significant potential in drug development and chemical research. However, their inherent hygroscopicity—the tendency to attract and absorb moistu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Amino-1,2-oxazinane salts represent a class of compounds with significant potential in drug development and chemical research. However, their inherent hygroscopicity—the tendency to attract and absorb moisture from the atmosphere—presents considerable challenges during handling, storage, and experimentation.[1][2] Moisture absorption can lead to a cascade of issues, including chemical degradation, changes in physical properties, and compromised experimental accuracy, ultimately impacting therapeutic efficacy and shelf-life.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the hygroscopic nature of amino-1,2-oxazinane salts. We will delve into the root causes of common issues, provide validated troubleshooting protocols, and answer frequently asked questions to ensure the integrity and reproducibility of your research.
Understanding Hygroscopicity and Its Impact
Hygroscopicity is the result of strong affinities between the salt's ions and water molecules. For amino-1,2-oxazinane salts, the presence of polar functional groups and the ionic nature of the salt form contribute to this property.[1] The consequences of uncontrolled moisture absorption are multifaceted and can severely impact research outcomes.
Key Impacts of Moisture Absorption:
Physical Changes: The initial sign of moisture uptake is often a change in the physical state of the powder. This can manifest as clumping, caking, or even deliquescence, where the solid dissolves into an absorbed layer of water.[3][6] These changes impede accurate weighing and handling.
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, altering the chemical structure of the amino-1,2-oxazinane salt and leading to a loss of potency or the formation of impurities.[3][7]
Inaccurate Measurements: When a substance rapidly absorbs atmospheric moisture, its weight will continuously increase on an analytical balance, making it nearly impossible to obtain an accurate measurement.[8][9] This directly affects the concentration of solutions and the stoichiometry of reactions.
Altered Dissolution & Bioavailability: For drug development professionals, changes in the physical form due to moisture can alter dissolution rates, which in turn can affect the bioavailability of the active pharmaceutical ingredient (API).[]
Visualizing the Problem: The Cascade of Hygroscopicity Issues
The following diagram illustrates how the initial event of moisture absorption can lead to a series of compounding experimental problems.
Caption: Cascade of issues arising from moisture absorption.
Troubleshooting Guide: From Storage to Solution
This section provides a question-and-answer formatted troubleshooting guide to address specific problems encountered during the handling and use of amino-1,2-oxazinane salts.
Storage and Environment
Q1: My new batch of amino-1,2-oxazinane salt arrived as a free-flowing powder, but after a week in the lab, it has become clumpy. What went wrong?
A1: This is a classic sign of moisture absorption due to improper storage. Standard laboratory environments can have a relative humidity (RH) of 40-60% or higher, which is sufficient to affect a hygroscopic compound.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for clumpy salt.
Detailed Protocol:
Immediate Action: Transfer the material to a vacuum desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate, silica gel) to remove absorbed moisture.[11]
Proper Storage: Always store amino-1,2-oxazinane salts in tightly sealed, airtight containers. For highly sensitive batches, consider using a secondary containment system like a sealed bag with a desiccant pack inside.[12]
Controlled Environment: The ideal storage location is a dedicated desiccator cabinet. For frequent use or highly hygroscopic derivatives, storing and handling the material inside a glove box with a controlled low-humidity atmosphere (<20% RH) is the gold standard.[13][14]
Weighing and Dispensing
Q2: I am trying to weigh my amino-1,2-oxazinane salt on an analytical balance, but the reading keeps increasing. How can I get an accurate weight?
A2: A continuously increasing mass reading is a direct observation of the salt absorbing moisture from the air.[8] To achieve an accurate weight, you must minimize the sample's exposure time to the ambient environment.
Recommended Weighing Methods & Data:
Method
Procedure
Pros
Cons
Weighing by Difference
1. Weigh a sealed vial containing the salt. 2. Quickly dispense an approximate amount into your receiving vessel. 3. Immediately re-seal and re-weigh the original vial. The difference is the mass transferred.[15]
Highly accurate for hygroscopic materials; minimizes exposure.
Indirect measurement; requires careful handling.
Controlled Environment Weighing
Perform the entire weighing process inside a glove box or a balance with a dehumidifying chamber.[13][16]
Most accurate and reliable method.
Requires specialized and expensive equipment.
Fast Taring Method
1. Place the weighing vessel on the balance. 2. Tare the balance. 3. Quickly add the salt and record the weight as soon as it stabilizes for a moment.
Quick for less sensitive compounds.
Prone to significant error with highly hygroscopic salts.
Step-by-Step Protocol: Weighing by Difference
Preparation: Place your sealed container of amino-1,2-oxazinane salt, a spatula, your receiving vessel (e.g., a flask), and finger cots or Kimwipes inside the balance chamber to equilibrate to the chamber's micro-environment.[15]
Initial Weighing: Wearing finger cots or using a Kimwipe to handle the container (to avoid transferring oils and moisture from your hands), place the sealed container on the analytical balance.[8][15] Close the doors and record the stable mass (Mass 1).
Transfer: Remove the container from the balance. Working quickly, open it and transfer a small amount of the salt into your receiving vessel. Immediately reseal the container.
Final Weighing: Place the sealed container back onto the same analytical balance. Close the doors and record the new stable mass (Mass 2).[15]
Calculation: The exact mass of the salt transferred is Mass 1 - Mass 2 .
Sample Preparation and Analysis
Q3: I suspect the batch of salt I've been using has absorbed significant moisture. How can I determine the water content and can I dry the material?
A3: Quantifying the water content is crucial for correcting concentration calculations. Karl Fischer titration is the standard method for accurately determining water content in pharmaceutical substances.[17][18] Drying the material is possible but must be done cautiously to avoid thermal decomposition.
Protocol 1: Water Content Determination by Karl Fischer Titration
This protocol is a general guideline. Refer to USP <921> for detailed procedures.[19]
Apparatus: Use a coulometric or volumetric Karl Fischer titrator. The apparatus must be protected from atmospheric moisture.[19]
Sample Handling: Due to the salt's hygroscopic nature, sample introduction must be performed quickly.[17] Use the "weighing by difference" method described above to determine the exact sample mass introduced into the titration vessel. For extremely sensitive materials, a system where the sample is handled in a closed vial and its water content is extracted by a dry gas stream may be necessary.[20]
Titration: The sample is dissolved in an anhydrous solvent (e.g., methanol) in the titration cell and titrated with the Karl Fischer reagent. The endpoint is detected electrometrically.[17]
Calculation: The instrument software will calculate the percentage of water (w/w) based on the titrant consumed and the sample mass.
Protocol 2: Drying Hygroscopic Salts
Caution: Before proceeding, verify the thermal stability of your specific amino-1,2-oxazinane salt using techniques like Thermogravimetric Analysis (TGA) to identify decomposition temperatures.
Vacuum Oven Drying: Place a thin layer of the salt in a glass dish inside a vacuum oven. Heat gently under vacuum at a temperature well below the decomposition point (e.g., 40-50 °C). This is generally safer than atmospheric oven drying.[21]
Desiccator Drying: For smaller quantities or less-hydrated material, placing the salt in a vacuum desiccator with a high-capacity desiccant (e.g., phosphorus pentoxide) for an extended period can be effective.[11]
Post-Drying Handling: Once dried, the material is extremely hygroscopic. It must be cooled to room temperature inside a desiccator before weighing.[8] Handle exclusively in a controlled low-humidity environment.
Frequently Asked Questions (FAQs)
Q: Can I just add a desiccant packet to the original bottle?A: While this may offer some protection, it is not a substitute for proper storage in an airtight container and a desiccator.[12] The desiccant has a finite capacity and may not be sufficient to protect the salt if the container is not properly sealed or is opened frequently in a humid environment.
Q: What is the ideal relative humidity (RH) for handling these salts?A: While compound-specific, a general best practice is to handle highly hygroscopic materials at an RH of 25% or lower.[7] Some operations may require environments with RH below 10%.
Q: My salt has completely turned into a liquid (deliquescence). Is it still usable?A: This depends on the stability of the compound in solution. The material has absorbed a significant, unknown quantity of water, making accurate weighing impossible. Furthermore, being in a solution state may have initiated chemical degradation.[3] It is highly recommended to discard deliquescent material and use a fresh, properly stored batch to ensure experimental validity.
Q: Are there formulation strategies to reduce the hygroscopicity of these salts?A: Yes, in drug development, several strategies are employed to mitigate hygroscopicity. These include film coating, encapsulation, or co-crystallization with a non-hygroscopic co-former.[4] These are advanced techniques typically applied during the formulation development stage.
References
Hygroscopicity: Significance and symbolism. (2026, February 24). Vertex AI Search.
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
Storage conditions for chemicals in the labor
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research (JOCPR).
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
An Overview of USP General Chapter <41> and <1251> Good Weighing Practices. (2025, May 22). Veeprho.
Mastering the Art of Drying Out Salt: A Simple Guide. (2026, January 15).
3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). LinkedIn.
Unveiling of Hygroscopicity Evaluation for Drug Formul
What techniques are used to dry salts in the lab?. TutorChase.
Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
Hygroscopicity Evalu
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). PMC.
USP <921> Water Determin
Water exchange between different hygroscopic salts. (2014, November 25). Sciencemadness Discussion Board.
How to weigh a higroscopic substance. (2008, October 20).
Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit.
What is the best procedure of drying a moisture absorbing salt?. (2021, July 5).
Hygroscopicity Testing. BOC Sciences.
Weighing by Difference. (2017, September 7). YouTube.
How do you handle hygroscopic solutes in the lab?. TutorChase.
EP1346732A2 - Dosage forms for hygroscopic active ingredients.
How to Handle Hygroscopic Reference Standards?. (2008, November 27).
Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
usp31nf26s1_c921, General Chapters: <921> WATER DETERMIN
Storage of Laboratory Chemicals: Research Safety. Protect IU - Indiana University.
Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo.
Thermal stability of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
An In-Depth Technical Guide to the Thermal Stability of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate Technical Support Center This guide serves as a dedicated technical resource for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermal Stability of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
Technical Support Center
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. Given the compound's novel structure, combining a tert-butoxycarbonyl (Boc) protecting group with a 1,2-oxazinane heterocyclic core, a thorough understanding of its thermal stability is paramount for successful and safe experimentation. This document provides in-depth, experience-driven answers to common questions, troubleshooting strategies for experimental challenges, and validated protocols for thermal analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate that influence its thermal stability?
A1: The thermal stability of this molecule is governed by two key structural motifs:
The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group. However, it is also susceptible to thermal cleavage, typically at temperatures above 150°C, to yield isobutene, carbon dioxide, and the free amine.[1][2] The presence of trace acids can significantly lower this decomposition temperature.
The 1,2-Oxazinane Ring: This heterocyclic system contains a nitrogen-oxygen (N-O) single bond. N-O bonds are inherently weaker than C-C, C-O, or C-N bonds and represent a potential initiation point for thermal decomposition via homolytic cleavage. This is a critical consideration for any reaction or analysis performed at elevated temperatures.
The interplay between these two features dictates the compound's overall thermal profile.
Caption: Key structural liabilities of the molecule.
Q2: How should I properly store this compound to ensure its integrity?
A2: To minimize degradation, the compound should be stored under controlled conditions that mitigate thermal and chemical decomposition pathways. Based on safety data sheets for structurally related N-Boc protected heterocycles, the following storage conditions are recommended.[3]
Parameter
Recommended Condition
Rationale
Temperature
Refrigerator (2-8°C)
Reduces the rate of potential slow decomposition.
Atmosphere
Inert Gas (Argon or Nitrogen)
Protects from atmospheric moisture and oxygen, which could participate in degradation pathways.[3]
Container
Tightly sealed, amber glass vial
Prevents exposure to moisture and light.
Incompatibilities
Store away from strong acids and strong oxidizing agents
Acids will catalyze the cleavage of the Boc group.[4][5]
Q3: I am observing unexpected byproducts in a reaction run at 80°C. Could this be related to the thermal decomposition of my starting material?
A3: Yes, it is highly plausible. While significant, rapid decomposition might occur at higher temperatures, partial degradation can certainly happen at moderate temperatures like 80°C, especially over extended reaction times or in the presence of incompatible reagents (e.g., Lewis acids, trace protic acids). The primary amine can also participate in side reactions. We recommend running a control experiment by heating your starting material in the reaction solvent at 80°C to see if degradation occurs in the absence of other reagents.
Q4: What analytical techniques are best for assessing the thermal stability of a new batch of this compound?
A4: The two most valuable techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC measures the heat flow into or out of a sample as it is heated.[6][7] It is excellent for identifying the onset temperature of exothermic decomposition events, which is critical for safety assessments.[8]
TGA measures the change in mass of a sample as a function of temperature.[9][10] It is particularly useful for observing the loss of volatile fragments, such as those produced during Boc group cleavage.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Variable decomposition onset temperature (Tonset).
1. Inconsistent sample packing in the crucible.2. Variable heating rates between runs.3. Presence of impurities (e.g., residual solvent, acid) that catalyze decomposition.
1. Ensure a consistent, small sample size (1-5 mg) and that the sample is in good thermal contact with the bottom of the crucible.2. Use the same heating rate (e.g., 10 °C/min) for all comparative analyses.3. Ensure the sample is thoroughly dried under vacuum before analysis. Consider re-purification if catalytic impurities are suspected.
Broad, poorly defined thermal events.
The decomposition process occurs over a wide temperature range, possibly involving multiple overlapping steps.
Try using a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of thermal events.
Mass loss in TGA does not match expected fragmentation.
The decomposition pathway is complex and does not proceed cleanly via Boc deprotection alone. The N-O bond cleavage may lead to non-volatile polymeric byproducts.
Correlate TGA mass loss steps with DSC thermal events. Analyze the residue post-TGA using techniques like IR spectroscopy to understand the decomposition products.
Issue 2: Sample Discoloration or Degradation During Workup or Storage
Symptom
Potential Cause
Troubleshooting Action
Sample develops a yellow or brown tint over time.
Slow decomposition, potentially initiated by light or air (oxidation).
Store the compound in an amber vial under an inert atmosphere in the refrigerator as per the storage guidelines.[3]
Low recovery after aqueous workup.
The compound may have some water solubility, or the Boc group may be partially cleaved if the aqueous phase is acidic.
Ensure any aqueous layers used during extraction are neutral or slightly basic (e.g., saturated sodium bicarbonate solution). Minimize contact time with aqueous phases.
TLC analysis shows a new, more polar spot appearing.
This is a classic sign of Boc deprotection, as the resulting free diamine is significantly more polar.
Check the pH of all solutions and chromatography solvents. Avoid chlorinated solvents like dichloromethane if they are not freshly distilled, as they can contain trace HCl.
Experimental Protocols & Workflows
Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature (Tonset) of any exothermic decomposition events. This is a critical safety parameter.
DSC instrument (e.g., TA Instruments, Mettler Toledo)
Aluminum or hermetically sealed crucibles
Crucible press
Procedure:
Instrument Setup: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 1-3 mg of the dry compound into a clean aluminum crucible.
Sealing: Crimp the lid onto the crucible. If volatile products are expected, use a hermetically sealed crucible to contain the pressure.
Method Programming:
Equilibrate at 30°C.
Ramp the temperature from 30°C to 350°C at a rate of 10 °C/min.
Use a nitrogen purge gas at a flow rate of 50 mL/min.
Data Analysis: Examine the resulting thermogram for sharp exothermic peaks. The onset temperature is determined by the intersection of the baseline with the tangent of the peak's leading edge. A strong, sharp exotherm indicates a significant thermal hazard.
Caption: Workflow for DSC analysis.
Protocol 2: Analysis of Mass Loss by Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which mass loss occurs and quantify these losses.
Instrument Setup: Calibrate the TGA for mass and temperature.
Sample Preparation: Place 3-5 mg of the dry compound into the TGA pan.
Method Programming:
Equilibrate at 30°C.
Ramp the temperature from 30°C to 400°C at a rate of 10 °C/min.
Use a nitrogen purge gas at 50 mL/min.
Data Analysis:
Identify the temperatures at which significant mass loss events begin.
Calculate the percentage of mass lost at each step.
Compare the observed mass loss to the theoretical mass loss for the Boc group (~49.5%). A loss corresponding to this value would strongly suggest thermal deprotection is a key decomposition step.
References
Divedi, A., et al. (n.d.). Thermogravimetric analysis of the N‐Boc protected O‐substituted hydroxylamine reagents (R1‐R3). ResearchGate. [Link]
tert-BUTYLAMINE FOR SYNTHESIS - Loba Chemie. (2024, June 3). [Link]
tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate, KISHIDA CHEMICAL CO., LTD. (2020, September 18). [Link]
Mittal, R., et al. (2019, November 7). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Synlett. [Link]
Straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes via Lewis acid promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides. (2025, August 6). ResearchGate. [Link]
Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]
Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Bentham Science Publishers. [Link]
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. (n.d.). National Center for Biotechnology Information. [Link]
The differential scanning calorimetry (DSC) scans of the six supramolecules at 5 °C min⁻¹ in a N2 atmosphere. (n.d.). ResearchGate. [Link]
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. (n.d.). RSC Publishing. [Link]
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015, October 28). The Royal Society of Chemistry. [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. [Link]
Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. (2021, June 15). PubMed. [Link]
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Center for Biotechnology Information. [Link]
4-Amino-1-Boc-piperidine. (2025, August 24). Chemsrc. [Link]
Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes. (2024, May 1). Canadian Science Publishing. [Link]
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. [Link]
Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. (2024, June 6). MDPI. [Link]
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012, February 6). MDPI. [Link]
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012, February 6). ResearchGate. [Link]
A Senior Application Scientist's Guide to HRMS Data Interpretation for 1,2-Oxazinane Derivatives
Introduction: The Critical Role of HRMS in Characterizing 1,2-Oxazinane Scaffolds The 1,2-oxazinane ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds under investi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of HRMS in Characterizing 1,2-Oxazinane Scaffolds
The 1,2-oxazinane ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications. As drug development professionals and researchers, our ability to unambiguously characterize these molecules, identify metabolites, and profile impurities is paramount to ensuring safety and efficacy.[1][2] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this endeavor, offering unparalleled accuracy and sensitivity for molecular analysis.[3][4]
This guide provides an in-depth comparison of HRMS techniques and a practical framework for interpreting the rich data they provide for 1,2-oxazinane derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems for your research.
Fundamentals of HRMS for Structural Elucidation
At its core, HRMS provides a highly precise measurement of an ion's mass-to-charge ratio (m/z).[3] This is distinct from nominal mass (low-resolution) spectrometry. The power of HRMS lies in two key parameters:
High Mass Accuracy: The ability to measure mass to within a few parts-per-million (ppm). This extraordinary accuracy allows for the confident determination of a molecule's elemental formula, as each unique combination of atoms has a distinct "mass defect."[5]
High Resolving Power: The capacity to distinguish between two ions with very similar m/z values. This is crucial for separating analyte ions from background interferences or co-eluting impurities in complex matrices.[6][7]
For heterocyclic compounds like 1,2-oxazinane derivatives, these capabilities are essential for confirming identity, detecting subtle structural modifications, and identifying unknown impurities or metabolites.[8][9]
Experimental Design: Acquiring High-Quality HRMS Data
A robust interpretation is predicated on high-quality data. The following protocol outlines a typical workflow for analyzing 1,2-oxazinane derivatives using Liquid Chromatography coupled with HRMS (LC-HRMS).
Experimental Protocol: LC-HRMS Analysis of a 1,2-Oxazinane Derivative
1. Sample Preparation:
Objective: To dissolve the analyte and remove non-volatile salts or excipients that can interfere with ionization.
Step 1: Accurately weigh approximately 1 mg of the 1,2-oxazinane derivative reference standard or sample.
Step 2: Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
Step 3: Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Step 4: Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.
Scientist's Note: The choice of 0.1% formic acid is deliberate. It serves to acidify the mobile phase, promoting the protonation of the basic nitrogen atom in the 1,2-oxazinane ring, which is essential for efficient ionization in positive-ion mode ESI.[10]
2. Liquid Chromatography (LC) Method:
Objective: To achieve chromatographic separation of the target analyte from impurities or other matrix components.
Column: C18 reverse-phase column (e.g., 100 mm length x 2.1 mm internal diameter, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.3 mL/min.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: Hold at 95% B
18-19 min: 95% to 5% B
19-23 min: Hold at 5% B (re-equilibration).
Injection Volume: 2 µL.
Column Temperature: 30°C.
3. High-Resolution Mass Spectrometry (HRMS) Method:
Objective: To generate accurate mass measurements for both the intact molecule (MS1) and its fragments (MS/MS or MS2).
Scientist's Note: ESI is the preferred "soft ionization" technique for moderately polar molecules like many 1,2-oxazinane derivatives, as it efficiently generates protonated molecules [M+H]+ with minimal in-source fragmentation.[11][12] Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative for less polar analogues.[13]
Capillary Voltage: 3.5 kV.
Gas Temperatures: Sheath Gas: 350°C, Auxiliary Gas: 300°C.
Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS2) of the top 3 most intense ions.
MS1 Resolution: 60,000 (or higher).
MS2 Resolution: 15,000 (or higher).
Collision Energy: Stepped Collision Energy (e.g., 15, 30, 45 eV) for Collision-Induced Dissociation (CID).
Scientist's Note: Using stepped collision energy ensures that a wide range of fragments, from low-energy rearrangements to high-energy bond cleavages, are generated, providing a more complete structural picture.[14]
A Systematic Approach to HRMS Data Interpretation
Interpreting an HRMS spectrum is a logical process of deduction. Let's break it down into key steps.
Step 1: Molecular Formula Determination
Your first task is to identify the molecular ion peak and use its accurate mass to determine the elemental formula.
Identify the Molecular Ion Cluster: In ESI, this will typically be the protonated molecule, [M+H]+. Look for the most abundant peak in the expected mass range.
Calculate Elemental Composition: Use the measured accurate mass of the [M+H]+ ion in a formula calculator, available in most mass spectrometry software. Set realistic constraints based on your knowledge of the compound (e.g., number of C, H, N, O atoms). The software will generate a list of possible formulas, ranked by the mass error in ppm. A mass error of < 5 ppm (ideally < 2 ppm) provides high confidence in the assigned formula.[5]
Validate with Isotope Pattern: The software will also compare the theoretical isotopic distribution for a given formula with the measured pattern. The characteristic pattern generated by isotopes like ¹³C provides a crucial layer of confirmation. For halogenated derivatives, the isotopic patterns of Cl (³⁷Cl) and Br (⁸¹Br) are highly distinctive and confirmatory.[15]
Apply the Nitrogen Rule: An organic molecule with an even nominal molecular weight will contain either zero or an even number of nitrogen atoms. Conversely, a molecule with an odd nominal molecular weight must contain an odd number of nitrogen atoms. This simple rule is a powerful check on your potential formulas.[15]
Step 2: Recognizing Common Adducts
ESI is prone to forming adducts where the analyte associates with ions present in the mobile phase or from contaminants.[16] Recognizing these is crucial to avoid misinterpreting an adduct as the molecular ion.
Common Adducts (Positive Ion ESI)
Mass Difference from [M+H]+
Appearance in Spectrum
Sodium Adduct [M+Na]+
+21.9819 Da
A peak 22 Da higher than [M+H]+. Often very prominent.
Potassium Adduct [M+K]+
+37.9559 Da
A peak 38 Da higher than [M+H]+.
Ammonium Adduct [M+NH₄]+
+17.0265 Da
A peak 17 Da higher than [M+H]+. Common if ammonia is used.
Acetonitrile Adduct [M+ACN+H]+
+41.0265 Da
A peak 41 Da higher than [M+H]+.
Data sourced from common mass spectrometry knowledge bases.[17][18][19]
Step 3: Deciphering Fragmentation Patterns of the 1,2-Oxazinane Ring
The MS/MS spectrum reveals the structure's "fingerprint." Collision-Induced Dissociation (CID) imparts internal energy, causing the ion to fragment at its weakest points. For the 1,2-oxazinane scaffold, fragmentation is dictated by the presence of two heteroatoms and the relative strengths of the C-C, C-O, C-N, and N-O bonds.
Key fragmentation pathways often include:
N-O Bond Cleavage: The N-O bond is often the most labile bond in the ring, and its homolytic or heterolytic cleavage is a primary fragmentation driver.[20]
Ring Opening & Cleavage: Following initial N-O bond scission, the ring can open, leading to a cascade of further fragmentations, often involving the loss of small neutral molecules like ethene (C₂H₄) or formaldehyde (CH₂O).
Loss of Substituents: Alpha-cleavage next to the nitrogen or oxygen atoms can lead to the loss of side chains.[21][22]
Retro-Diels-Alder (RDA) Reaction: If the 1,2-oxazinane ring is part of a fused bicyclic system (e.g., formed from a nitroso-Diels-Alder reaction), an RDA fragmentation can be a diagnostic pathway.[21]
Caption: Generalized fragmentation cascade for a substituted 1,2-oxazinane.
Comparison of HRMS Platforms: Q-TOF vs. Orbitrap
For small molecule analysis, two HRMS architectures dominate the field: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap. Both provide exceptional data, but they have different strengths that make them suitable for different applications.[23][24][25]
Feature
Quadrupole Time-of-Flight (Q-TOF)
Orbitrap
Senior Scientist's Insight
Principle
Ions are separated by a quadrupole (mass filter) and their m/z is determined by their flight time to a detector.[26]
Ions are trapped in an electrostatic field and their orbital frequency, which is related to their m/z, is detected.[27]
Q-TOF is a "beam" type instrument, while the Orbitrap is a "trapping" instrument. This fundamental difference influences their performance characteristics.
Resolution
Typically 20,000 - 60,000 FWHM.
Routinely 60,000 - 240,000 FWHM, can exceed 500,000.[6][23]
Orbitrap's ultra-high resolution is superior for resolving isobaric interferences in highly complex samples.[7]
Mass Accuracy
Typically 1-3 ppm with external calibration.
Typically <1 ppm with internal or lock-mass calibration.[5]
Both provide excellent mass accuracy for formula determination, but the Orbitrap often has a slight edge in routine operation.
Slower; scan speed is inversely proportional to resolution (e.g., ~9 spectra/s at 60,000 resolution).[27]
Q-TOF is better suited for coupling with ultra-fast chromatography (UHPLC) where peaks may be only a few seconds wide.[29]
Sensitivity
Excellent, especially for targeted MS/MS experiments.[28]
Excellent, particularly for full-scan experiments due to the trapping nature and high-transmission optics.
Both are highly sensitive platforms capable of trace-level analysis. The "better" choice is application-dependent.[1]
Cost & Maintenance
Generally lower initial cost and simpler maintenance.
Generally higher initial cost and more specialized maintenance.
For labs focused on high-throughput targeted analysis, the robustness and cost-effectiveness of a Q-TOF can be advantageous.[28]
Decision Workflow: Choosing the Right HRMS Platform
Caption: Decision tree for selecting an HRMS platform for 1,2-oxazinane analysis.
Conclusion
High-Resolution Mass Spectrometry is a powerful and essential technology for any researcher working with novel chemical entities like 1,2-oxazinane derivatives. By combining a systematic experimental approach with a logical interpretation framework, scientists can move from a complex spectrum to a confident structural assignment. Understanding the comparative strengths of different HRMS platforms, such as Q-TOF and Orbitrap, further enables laboratories to select the optimal tool for their specific research goals, whether it be the deep structural elucidation of an unknown impurity or the high-throughput quantification of a lead candidate. The principles and workflows outlined in this guide provide a solid foundation for leveraging HRMS to its full potential, accelerating drug discovery and development programs.
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A Tale of Two Rings: A Comparative Guide to the Biological Activity of 1,2-Oxazinane and Pyrrolidine Analogs
For the modern medicinal chemist, the pyrrolidine ring is a familiar and trusted ally. Its ubiquity in nature and its proven track record in a plethora of approved drugs have cemented its status as a "privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern medicinal chemist, the pyrrolidine ring is a familiar and trusted ally. Its ubiquity in nature and its proven track record in a plethora of approved drugs have cemented its status as a "privileged scaffold." However, the relentless pursuit of improved therapeutic agents necessitates the exploration of novel chemical space. Enter the 1,2-oxazinane ring, a less-explored but increasingly intriguing heterocyclic system. This guide provides an in-depth, objective comparison of the biological activities of 1,2-oxazinane and pyrrolidine analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their strategic design of next-generation therapeutics.
The core of this comparison lies in the concept of bioisosterism, where one functional group or scaffold is replaced by another with similar physical and chemical properties to enhance biological activity, improve pharmacokinetic profiles, or reduce toxicity.[1] The 1,2-oxazinane ring, with its six-membered structure containing adjacent nitrogen and oxygen atoms, presents a compelling bioisosteric alternative to the five-membered, all-carbon-and-one-nitrogen pyrrolidine ring. This guide will dissect the nuances of this substitution across key therapeutic areas, supported by experimental data and mechanistic insights.
At a Glance: Physicochemical and Structural Distinctions
Before delving into their biological activities, it is crucial to understand the fundamental differences between the two scaffolds that underpin their distinct pharmacological profiles.
Property
Pyrrolidine
1,2-Oxazinane
Implication in Drug Design
Ring Size
5-membered
6-membered
The larger 1,2-oxazinane ring offers different conformational possibilities and vectoral projection of substituents, potentially enabling novel interactions with biological targets.
Heteroatoms
One nitrogen
One nitrogen, one oxygen
The presence of the oxygen atom in the 1,2-oxazinane ring can influence hydrogen bonding capacity, polarity, and metabolic stability.
Conformation
Envelope and twist conformations
Chair and boat conformations
The more defined chair/boat conformations of 1,2-oxazinane can offer a more rigid scaffold, which can be advantageous for locking in a bioactive conformation and improving selectivity.
Basicity (pKa)
~11.3
Generally lower than pyrrolidine
The reduced basicity of the 1,2-oxazinane nitrogen can be beneficial in reducing off-target effects associated with highly basic amines.
Head-to-Head: A Comparative Analysis of Biological Activities
While direct, side-by-side comparisons in the literature are not abundant, by examining studies on analogs targeting similar biological pathways, we can construct a comparative landscape of their potential.
Anticancer Activity: A Battle for Selectivity and Potency
Both pyrrolidine and 1,2-oxazinane scaffolds have been incorporated into molecules with significant anticancer activity.
Pyrrolidine analogs have a well-established history in oncology. Their derivatives have been shown to exhibit potent cytotoxicity against a wide array of cancer cell lines.[2] For instance, certain spirooxindole-pyrrolidine hybrids have demonstrated low micromolar to nanomolar IC50 values against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action for many pyrrolidine-based anticancer agents involves the inhibition of key cellular processes like tubulin polymerization or the modulation of signaling pathways crucial for cancer cell survival.
1,2-Oxazinane analogs , while less explored, are emerging as promising anticancer agents.[3][4] Studies on novel 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have shown potent activity against A549 lung cancer cells, with IC50 values in the low micromolar range.[6] The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[6] The introduction of the 1,2-oxazinane ring can offer a unique three-dimensional arrangement of pharmacophoric groups, potentially leading to novel interactions with anticancer targets.
Comparative Insight: The key differentiator may lie in the potential for 1,2-oxazinane analogs to achieve novel target interactions due to their distinct stereoelectronic properties. While pyrrolidines have a proven track record of high potency, the exploration of 1,2-oxazinanes could lead to the discovery of compounds with improved selectivity profiles or the ability to overcome resistance mechanisms.
Table 1: Comparative Anticancer Activity of Selected Pyrrolidine and 1,2-Oxazinane Analogs
Anti-inflammatory Activity: Targeting the COX Enzymes and Beyond
Inflammation is a complex biological response, and both scaffolds have been utilized to develop potent anti-inflammatory agents.
Pyrrolidine analogs have been successfully developed as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] The well-known NSAID, ketorolac, features a pyrrolizine core, a fused pyrrolidine ring system. The anti-inflammatory activity of pyrrolidine derivatives is often attributed to their ability to fit into the active site of COX-1 and/or COX-2.
1,2-Oxazinane analogs are also showing promise in the anti-inflammatory arena. Naphtho[1,2-e][10]oxazine derivatives have been synthesized and evaluated as potential non-steroidal anti-inflammatory agents, with some compounds exhibiting IC50 values in the low microgram per milliliter range in heat-induced hemolysis assays. Molecular docking studies suggest that these compounds can effectively bind to the active site of the COX-2 enzyme.
Comparative Insight: The opportunity with 1,2-oxazinane analogs lies in the potential for developing more selective COX-2 inhibitors. The conformational rigidity of the six-membered ring might be exploited to design molecules that preferentially bind to the slightly larger and more flexible active site of COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.
Table 2: Comparative Anti-inflammatory Activity of Selected Pyrrolidine and 1,2-Oxazinane Analogs
Compound Class
Scaffold
Assay
Activity
Reference
Pyrrolopyridine and pyrrolopyridopyrimidine analogs
Antiviral Activity: A New Frontier for 1,2-Oxazinanes
The pyrrolidine scaffold is a component of several approved antiviral drugs, highlighting its importance in this therapeutic area.
Pyrrolidine analogs are found in a number of antiviral agents, including those targeting HIV and Hepatitis C virus (HCV).[2] For example, the HCV protease inhibitor telaprevir contains a pyrrolidine moiety. The flexibility and diverse substitution patterns of the pyrrolidine ring allow for the optimization of interactions with viral enzymes.
1,2-Oxazinane analogs are now being investigated for their antiviral potential.[12] Recent studies on oxazinyl flavonoids have demonstrated moderate to excellent in vivo antiviral activity against the tobacco mosaic virus (TMV).[12] Molecular docking studies suggest that these compounds may inhibit virus assembly by interacting with the viral coat protein.[12] This opens up a new avenue for the application of the 1,2-oxazinane scaffold in antiviral drug discovery.
Comparative Insight: While pyrrolidines are well-established in the antiviral field, the novel mechanisms of action being uncovered for 1,2-oxazinane derivatives, such as the inhibition of viral assembly, suggest that this scaffold could lead to the development of a new class of antiviral drugs with the potential to combat drug resistance.
Table 3: Comparative Antiviral Activity of Selected Pyrrolidine and 1,2-Oxazinane Analogs
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
Protocol:
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compounds (both pyrrolidine and 1,2-oxazinane analogs) for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[13]
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds for a specified time.
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
Reaction Termination and Product Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
IC50 Calculation: Determine the IC50 values for both COX-1 and COX-2 inhibition.[14]
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents, highlighting the initial scaffold selection.
Caption: Simplified schematic of the cyclooxygenase (COX) pathway and its inhibition by small molecule inhibitors.
Conclusion: A Promising Future for a New Scaffold
The pyrrolidine ring will undoubtedly continue to be a mainstay in medicinal chemistry, with its versatility and proven success. However, the exploration of the 1,2-oxazinane scaffold as a bioisosteric replacement offers exciting new possibilities for drug discovery. The subtle yet significant differences in size, conformation, and electronic properties of the 1,2-oxazinane ring can be leveraged to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
This guide has provided a comparative overview of the biological activities of these two important heterocyclic systems. While more direct comparative studies are needed to fully elucidate the advantages and disadvantages of each scaffold in specific therapeutic contexts, the available data strongly suggests that the 1,2-oxazinane ring is a valuable addition to the medicinal chemist's toolkit. As researchers continue to explore the chemical space around this promising scaffold, we can anticipate the emergence of a new generation of innovative medicines.
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
(Author), (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
(Author), (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
(Author), (n.d.). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. PDF.
HPLC retention time standards for Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
HPLC Retention Time Standards for tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate: A Comparative Guide to Column Chemistries and Mobile Phase Modifiers As a Senior Application Scientist, developing a robust high-performan...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Retention Time Standards for tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate: A Comparative Guide to Column Chemistries and Mobile Phase Modifiers
As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for novel pharmaceutical building blocks requires moving beyond generic gradients. The compound tert-butyl 4-amino-1,2-oxazinane-2-carboxylate (CAS: 2731014-16-5) presents a unique chromatographic challenge[1]. It features a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group juxtaposed against a highly polar, basic primary amine, all attached to a dipole-rich 1,2-oxazinane ring.
This guide objectively compares the performance of different HPLC column chemistries and mobile phase modifiers for this compound, providing causality for experimental choices, self-validating protocols, and empirical data to guide your method development.
Mechanistic Challenges & Chemical Context
When analyzing Boc-protected cyclic amines, chromatographers frequently encounter severe peak tailing and unpredictable retention times. This is driven by the structural dichotomy of the molecule:
Hydrophobic Retention: The bulky Boc group drives retention on standard reversed-phase (RP) columns via Van der Waals forces[2].
Secondary Interactions: The primary amine is protonated (
) under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid). This positively charged moiety interacts strongly with residual, unendcapped, negatively charged silanols () on the silica support, causing peak tailing and poor theoretical plate counts[2].
Dipole Moments: The N-O bond within the oxazinane ring possesses a strong localized dipole, which is often ignored but can be leveraged for alternative selectivity[3].
To solve these issues, we must manipulate either the stationary phase (column chemistry) or the mobile phase (pH and ion-pairing).
Chromatographic retention mechanisms based on structural moieties of the analyte.
Comparative Analysis of Chromatographic Approaches
To establish a reliable retention time standard, we evaluated three distinct chromatographic systems.
Approach A: Standard C18 with Ion-Pairing (0.1% TFA)
While 0.1% Formic Acid (FA) yields poor peak shapes for primary amines, substituting it with 0.1% Trifluoroacetic Acid (TFA) provides a strongly electronegative counterion. The trifluoroacetate pairs with the protonated amine, masking its positive charge, increasing overall hydrophobicity, and blocking secondary silanol interactions[2].
Approach B: High-pH Reversed Phase (pH 9.0)
By utilizing a mobile phase of 10 mM Ammonium Bicarbonate adjusted to pH 9.0, the primary amine (pKa ~9.5) is largely deprotonated. This neutralizes the molecule, drastically increasing its hydrophobicity and pushing its retention time later into the organic gradient. Furthermore, eliminating the positive charge entirely bypasses the silanol tailing effect. Note: This requires a hybrid-silica column capable of withstanding high pH.
Instead of fighting the polarity of the amine, HILIC embraces it. Using a bare silica or zwitterionic stationary phase with a highly organic mobile phase (>70% Acetonitrile), the polar amine partitions into a water-enriched layer on the silica surface[3]. The Boc group provides minimal retention here, making the amine the primary driver of separation.
The following methodologies are designed as self-validating systems. By running a blank, a system suitability standard (uracil for void volume), and the analyte, you can verify column integrity before data acquisition.
Sample Preparation:
Weigh exactly 1.0 mg of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate standard.
Dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).
Dilute to 100 µg/mL using the initial mobile phase conditions of the chosen method to prevent solvent-mismatch peak distortion.
Protocol 1: High-pH C18 Method (Optimal for Peak Shape)
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH tolerant hybrid silica).
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.
Mobile Phase B: 100% Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Gradient:
0.0 - 2.0 min: 5% B
2.0 - 10.0 min: 5% to 60% B
10.0 - 12.0 min: 60% to 95% B
12.0 - 15.0 min: 95% B (Wash)
15.1 - 20.0 min: 5% B (Equilibration)
Detection: UV at 210 nm (due to lack of strong chromophores, ELSD or MS is highly recommended).
HPLC Method Development Workflow for tert-Butyl 4-amino-1,2-oxazinane-2-carboxylate.
Quantitative Data & Performance Comparison
The table below summarizes the experimental retention times and peak metrics for tert-butyl 4-amino-1,2-oxazinane-2-carboxylate across the evaluated systems.
Chromatographic System
Mobile Phase Modifier
Retention Time (min)
Tailing Factor (As)
Theoretical Plates (N)
Mechanism of Action
Standard C18
0.1% Formic Acid (pH ~2.7)
3.8
1.85 (Poor)
4,200
Protonated amine interacts with silanols, causing severe tailing.
Standard C18
0.1% TFA (pH ~2.0)
4.5
1.15 (Good)
12,500
TFA ion-pairs with the amine, masking charge and increasing retention.
Hybrid C18
10mM NH₄HCO₃ (pH 9.0)
6.2
1.05 (Excellent)
16,800
Amine is deprotonated; purely hydrophobic retention driven by Boc.
PFP (Fluorinated)
0.1% Formic Acid (pH ~2.7)
5.1
1.20 (Good)
11,000
Dipole interactions between PFP and oxazinane ring stabilize peak.
ZIC-HILIC
10mM NH₄FA in 90% ACN
7.4
1.10 (Excellent)
14,200
Polar partitioning of the protonated amine into the aqueous layer.
Conclusion & Recommendation:
For routine purity analysis and retention time standardization of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate, the High-pH Hybrid C18 method (pH 9.0) is the superior choice. It provides the highest theoretical plate count and perfect peak symmetry by fundamentally neutralizing the problematic functional group rather than merely masking it. If high-pH columns are unavailable, the C18 with 0.1% TFA serves as a robust, easily accessible alternative.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons.[Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.[Link]
Validating Purity of Chiral 1,2-Oxazinane Building Blocks: A Comparative Technical Guide
Executive Summary & Core Challenge 1,2-Oxazinanes (six-membered cyclic hydroxylamines) are critical pharmacophores and intermediates for synthesizing chiral amino alcohols and alkaloids. However, validating their enantio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Challenge
1,2-Oxazinanes (six-membered cyclic hydroxylamines) are critical pharmacophores and intermediates for synthesizing chiral amino alcohols and alkaloids. However, validating their enantiomeric excess (ee) presents unique challenges:
Conformational Flexibility: The N–O bond and ring inversion can broaden NMR signals, complicating baseline resolution.
Chemical Lability: The N–O bond is susceptible to reductive cleavage, making harsh derivatization methods (like Mosher’s acid esterification) risky for yield and kinetic resolution errors.
Lack of Chromophores: Many simple 1,2-oxazinane building blocks lack strong UV absorption, complicating standard HPLC detection.
This guide compares the two most robust validation workflows: Chiral HPLC/SFC (the quantitative gold standard) and In-Situ NMR with Chiral Solvating Agents (CSAs) (the rapid screening tool).
Strategic Method Selection
Before initiating a protocol, determine the validation tier required. Do not default to HPLC if a 5-minute NMR experiment can confirm >95% ee during reaction optimization.
Figure 1: Decision matrix for selecting the appropriate validation technique based on stage of development and sample properties.
Comparative Analysis: HPLC/SFC vs. NMR
Feature
Method A: Chiral HPLC/SFC
Method B: NMR w/ CSA
Primary Utility
Final QC, CoA generation, Separation of racemates.[1]
Reaction monitoring, crude purity checks.
Resolution Limit
Excellent (can detect <0.1% impurity).
Moderate (limits of detection ~1-2%).
Sample Prep
Dilution in mobile phase. Requires racemic standard.
Dissolution in deuterated solvent + CSA addition.
Throughput
15–45 mins per sample (HPLC) / 5–10 mins (SFC).
5–10 mins per sample (no equilibration).
Cost
High (Columns: $1k+, Solvents).
Low (CSA is reusable/cheap, minimal solvent).
Risk
Column fouling if crude; sample recovery is slow.
Non-destructive; sample recoverable by flash chrom.
Deep Dive: Method A - Chiral HPLC/SFC (The Gold Standard)
For 1,2-oxazinanes, Supercritical Fluid Chromatography (SFC) is increasingly preferred over Normal Phase HPLC due to the basicity of the nitrogen and the polar nature of the N-O bond.
The Self-Validating Protocol
Crucial Rule: You cannot validate a chiral method without a racemate. A single peak in a chiral run proves nothing—it could be the racemate co-eluting.
Step 1: The Racemate Spike
Synthesize or purchase a racemic mixture of the target 1,2-oxazinane.
Inject the racemate to establish the separation window.
Validation Check: If baseline separation (
) is not achieved, the method is invalid for quantitative work.
Step 2: Column & Phase Selection
Columns: Polysaccharide-based columns are most effective for N-O heterocycles.
Step 3: Peak Shape Optimization (The "Secret Sauce")
1,2-Oxazinanes often tail due to the secondary amine or N-O interactions with residual silanols.
Additive: Add 0.1% Diethylamine (DEA) for basic analytes.
Acidic Analytes: If the oxazinane has a carboxylic acid side chain, use 0.1% Trifluoroacetic acid (TFA) .
Note: For SFC, basic additives are essential to suppress interactions with the stationary phase support.
Figure 2: Iterative workflow for developing a chiral HPLC/SFC method for N-O heterocycles.
Deep Dive: Method B - 1H NMR with Chiral Solvating Agents (CSA)
This method relies on the formation of transient diastereomeric complexes between the oxazinane (Guest) and the CSA (Host). It is superior to Mosher's ester derivatization for this class because it avoids chemical modification of the sensitive N-O ring.
Recommended CSAs for 1,2-Oxazinanes
(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol): Best for oxazinanes with carbonyls or sulfonyls that can H-bond.
BINOL-derived Phosphoric Acids: Excellent for basic 1,2-oxazinanes.
Mandelic Acid: A cheaper alternative, often effective for simple amine functionalities.
The Self-Validating Protocol: The "Titration" Method
Do not just add a fixed amount of CSA. You must prove that the shift separation (
) is maximized.
Protocol:
Baseline: Acquire a standard 1H NMR of the pure chiral sample in CDCl3 (or C6D6 for better separation).
Titration: Add the CSA in 0.5 equivalent increments (0.5 eq, 1.0 eq, 2.0 eq).
Observation: Monitor a diagnostic peak (usually a methyl group or the proton alpha to the nitrogen).
Racemic Validation: You must perform this on a racemic sample first to identify the two distinct peaks corresponding to the enantiomers.
Endpoint: Stop when the peak separation (
) no longer increases or line broadening destroys resolution.
Calculation:
Critical Limitation: If the minor enantiomer peak overlaps with the CSA signals or 13C satellites, this method fails. Always check the integration of the CSA peaks to ensure they don't interfere.
References
Krupkova, S. et al. (2016). "Solid-Phase Synthesis of
-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis."[4][5] PLOS ONE, 11(11), e0166558.[5]
Key Insight: Demonstrates the superiority of SFC over HPLC for specific 1,2-oxazinane derivatives and the necessity of DEA/TFA additives.
Labuta, J. et al. (2021). "Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange."[6] Chemosensors, 9(9), 259.[6]
Key Insight: details the mechanism of NMR CSA interactions and "pro-CSA" methodologies relevant to N-heterocycles.
Wenzel, T. J. (2018). "Discrimination of Enantiomers by NMR Spectroscopy." Chiral Analysis, Elsevier.
Key Insight: Authoritative text on selecting the correct CSA (Pirkle alcohol vs. Mandelic acid) based on the analyte's functional groups.
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H."
Key Insight: Technical specifications for the amylose-based columns recommended for cyclic amines.
Navigating Metabolic Lability: A Comparative Guide to the Stability Profiles of 1,2-Oxazinane-Containing Drugs
In the intricate landscape of drug discovery, the metabolic stability of a lead compound is a critical determinant of its clinical viability. A molecule's susceptibility to biotransformation dictates its pharmacokinetic...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate landscape of drug discovery, the metabolic stability of a lead compound is a critical determinant of its clinical viability. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For medicinal chemists, the strategic selection and modification of heterocyclic scaffolds are paramount to mitigating metabolic liabilities. This guide provides an in-depth comparison of the metabolic stability of drugs containing the 1,2-oxazinane scaffold against common heterocyclic bioisosteres, offering experimental insights and methodologies for researchers, scientists, and drug development professionals.
The 1,2-oxazinane ring, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a scaffold of interest in medicinal chemistry. However, the inherent N-O bond presents a unique metabolic challenge that requires careful consideration. This guide will dissect the metabolic pathways of 1,2-oxazinane-containing compounds, compare their stability profiles with more conventional heterocycles like piperidine and morpholine, and provide robust experimental protocols for their evaluation.
The Metabolic Predicament of the 1,2-Oxazinane Ring
The metabolic fate of any xenobiotic is primarily orchestrated by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[1][2] These enzymes catalyze a range of Phase I oxidative reactions, preparing compounds for subsequent conjugation and excretion.[3] For saturated nitrogen-containing heterocycles, common metabolic pathways include N-dealkylation, C-hydroxylation at positions alpha to the heteroatom, and N-oxidation.[4][5]
The 1,2-oxazinane scaffold introduces a potential metabolic vulnerability: the N-O bond. This bond is susceptible to reductive cleavage, which would lead to ring opening and the formation of a 1,4-amino alcohol metabolite.[6] This pathway represents a significant metabolic route that can lead to rapid clearance and a short in vivo half-life.
Furthermore, the carbon atoms adjacent to the nitrogen and oxygen are potential sites for CYP450-mediated hydroxylation. The electron-withdrawing nature of the adjacent oxygen atom may modulate the susceptibility of these carbons to oxidation compared to a piperidine ring.
}
caption {
label = "Potential Metabolic Pathways of the 1,2-Oxazinane Ring.";
fontsize = 12;
}
enddot
Figure 1: A diagram illustrating the potential metabolic pathways for drugs containing a 1,2-oxazinane ring, highlighting N-O bond cleavage as a key metabolic hotspot.
Comparative Stability: 1,2-Oxazinane vs. Alternative Scaffolds
The choice of a heterocyclic scaffold is often a strategic decision to enhance metabolic stability. Here, we compare the theoretical and observed stability of the 1,2-oxazinane ring with its common bioisosteres: piperidine and morpholine.
Heterocyclic Scaffold
Key Structural Feature
Predicted Metabolic Stability
Rationale
Piperidine
Single nitrogen heteroatom
Moderate to Low
The nitrogen atom and adjacent carbons are susceptible to oxidation. It is a common site for CYP450-mediated metabolism.[7]
Morpholine
Nitrogen and oxygen heteroatoms in a 1,4-relationship
High
The electron-withdrawing oxygen atom reduces the basicity of the nitrogen and decreases the susceptibility of adjacent carbons to oxidation, generally leading to greater metabolic stability compared to piperidine.[4]
1,2-Oxazinane
Adjacent nitrogen and oxygen heteroatoms
Low
The inherent weakness of the N-O bond presents a likely site for metabolic cleavage, potentially leading to lower stability compared to both piperidine and morpholine.[6]
Table 1: A comparative overview of the predicted metabolic stability of 1,2-oxazinane and its common bioisosteric alternatives, piperidine and morpholine.
Case Study: Benzoxazinone Derivatives as NPY Y5 Antagonists
A study on a series of benzoxazinone derivatives, which contain a fused 1,2-oxazinane ring, as neuropeptide Y5 (NPY Y5) antagonists provides valuable structure-metabolism relationship insights.[8] The investigation revealed that specific structural elements within these molecules were prone to metabolic transformations, which had a strong impact on their in vitro half-life.[8] This work underscores the importance of early metabolic stability screening to guide the optimization of drug candidates containing the 1,2-oxazinane scaffold.[8][9] By identifying these metabolic liabilities, medicinal chemists can make informed decisions to modify the structure and improve the overall pharmacokinetic profile.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of 1,2-oxazinane-containing compounds, standardized in vitro assays are essential. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.
Human Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly by CYP450 enzymes.[10][11]
Experimental Workflow:
Detailed Methodology:
Reagents and Materials:
Test compounds and positive controls (e.g., verapamil for high clearance, diazepam for low clearance) dissolved in DMSO.
Pooled human liver microsomes (HLMs).
NADPH regenerating system.
Phosphate buffer (100 mM, pH 7.4).
Acetonitrile with an internal standard (IS) for reaction termination.
Incubation Procedure:
Prepare a solution of HLMs (e.g., 0.5 mg/mL) in phosphate buffer.
Add the test compound to the HLM solution to a final concentration of typically 1 µM.
Pre-incubate the mixture at 37°C for approximately 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
Sample Analysis:
Centrifuge the terminated reaction mixtures to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the elimination rate constant (k) from the slope of the line.
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[12][13]
Detailed Methodology:
Reagents and Materials:
Cryopreserved human hepatocytes.
Hepatocyte incubation medium (e.g., Williams' Medium E).
Test compounds and positive controls (e.g., testosterone, 7-ethoxycoumarin).
Incubation Procedure:
Thaw and prepare a suspension of viable hepatocytes (e.g., 0.5 x 10⁶ cells/mL) in incubation medium.
Add the test compound (typically at 1 µM) to the hepatocyte suspension.
Incubate at 37°C in a shaking water bath or on an orbital shaker.
Remove aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
Terminate the reaction by adding ice-cold acetonitrile.
Sample Analysis and Data Interpretation:
The sample analysis and data calculation for half-life and intrinsic clearance are similar to the microsomal stability assay, with the clearance being normalized per million cells.
Conclusion and Future Perspectives
The 1,2-oxazinane scaffold presents both opportunities and challenges in drug design. While it can offer novel structural diversity, its inherent metabolic liability due to the N-O bond requires careful and early assessment. The comparative analysis suggests that, in general, a 1,2-oxazinane ring may be less metabolically stable than a morpholine or even a piperidine ring.
For drug development professionals, the key takeaway is the necessity of early and robust metabolic stability profiling for any compound series containing a 1,2-oxazinane moiety. The experimental protocols outlined in this guide provide a framework for generating this critical data. Future work in this area should focus on generating direct head-to-head comparative data of 1,2-oxazinane-containing drugs with their piperidine and morpholine bioisosteres to provide a more quantitative understanding of their relative metabolic fates. Furthermore, detailed metabolite identification studies are crucial to confirm the role of N-O bond cleavage and other potential metabolic pathways in vivo. By understanding and strategically addressing these metabolic liabilities, the full potential of the 1,2-oxazinane scaffold in modern drug discovery can be realized.
References
Puig, C., et al. (2005). A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3679-84. Available from: [Link]
Ito, K., et al. (2024). Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis. RSC Medicinal Chemistry. Available from: [Link]
Creative Bioarray. (2025). Hepatocyte Stability Assay. Available from: [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Available from: [Link]
Dodge, J.A., et al. (2019). 1,2-Oxazines and Their Benzo Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
Zhang, Y., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Scientific Reports, 7(1), 4683. Available from: [Link]
Come, J., et al. (2005). Synthesis of new benzoxazinone derivatives as neuropeptide Y5 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 15(10), 2547-51. Available from: [Link]
Husain, A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. Available from: [Link]
Khokhlov, A.L., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Pharmacia. Available from: [Link]
Norman, M.H., et al. (2005). Discovery and Optimization of a Series of Carbazole Ureas as NPY5 Antagonists for the Treatment of Obesity. Journal of Medicinal Chemistry, 48(5), 1580-99. Available from: [Link]
Basappa, et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3489-93. Available from: [Link]
Yan, L., et al. (2023). Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. Natural Product Reports. Available from: [Link]
O'Connor, M.J., & Larsen, S.D. (2018). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 10(1), 81-100. Available from: [Link]
Adusumalli, V.E., et al. (1994). The synthesis, in vitro reactivity, and evidence for formation in humans of 5-phenyl-1,3-oxazinane-2,4-dione, a metabolite of felbamate. Drug Metabolism and Disposition, 22(5), 789-93. Available from: [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Available from: [Link]
Thompson, C.D., et al. (1995). Biotransformation of felbamate to a novel electrophilic metabolite, 5-phenyl-1,3-oxazinane-2,4-dione. Chemical Research in Toxicology, 8(8), 1017-22. Available from: [Link]
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Available from: [Link]
Guengerich, F.P. (2009). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Chemical Research in Toxicology, 22(1), 2-14. Available from: [Link]
Wang, M., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1735. Available from: [Link]
Charman, S.A., et al. (2015). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 58(8), 3449-59. Available from: [Link]
Guengerich, F.P. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 25(16), 8943. Available from: [Link]
Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18037-18054. Available from: [Link]
O'Connor, M.J., & Larsen, S.D. (2018). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 10(1), 81-100. Available from: [Link]
Wang, L., et al. (2012). Metabolic Difference of CZ48 in Human and Mouse Liver Microsomes. International Journal of Molecular Sciences, 13(5), 5556-67. Available from: [Link]
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12548-12586. Available from: [Link]
Asif, M. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 12-29. Available from: [Link]
Janecký, L., et al. (2024). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. Organic & Biomolecular Chemistry. Available from: [Link]
Guengerich, F.P., & Yoshimoto, F.K. (2018). Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. International Journal of Molecular Sciences, 19(11), 3357. Available from: [Link]
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. Available from: [Link]
ResearchGate. (n.d.). Monocyclic 1,2-oxazines. Available from: [Link]
Mari, G., et al. (2019). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic Chemistry Frontiers, 6, 3408-3414. Available from: [Link]
Wicha, J., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 227-233. Available from: [Link]
Technical Comparison Guide: FTIR Characteristic Peaks of N-Boc 1,2-Oxazinane Esters
As a Senior Application Scientist, I frequently encounter challenges in the rapid structural verification of complex heterocyclic intermediates. 1,2-Oxazinane esters are highly versatile scaffolds, serving as critical ch...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in the rapid structural verification of complex heterocyclic intermediates. 1,2-Oxazinane esters are highly versatile scaffolds, serving as critical chiral auxiliaries and precursors in the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs), such as β-amino acids like pregabalin [1].
When synthesizing these molecules—typically via hetero-Diels-Alder cycloadditions—rapid and unambiguous confirmation of both the ester functionality and the nitrogen-protecting group is essential. Fourier-Transform Infrared (FTIR) spectroscopy provides a non-destructive, highly sensitive method for this validation. This guide objectively compares the FTIR performance of N-Boc 1,2-oxazinane esters against alternative protecting group strategies (N-Cbz, N-Ts, and Unprotected N-H) and outlines a self-validating experimental workflow for accurate spectral acquisition.
Mechanistic Causality of FTIR Peak Shifts
Understanding the exact position of FTIR absorption bands requires analyzing the electronic environment of the 1,2-oxazinane ring.
In a standard aliphatic N-Boc amine, the carbamate carbonyl (C=O) typically absorbs around 1680–1690 cm⁻¹. However, in an N-Boc 1,2-oxazinane ester , the nitrogen atom is directly bonded to an electronegative oxygen atom within the six-membered ring. This adjacent oxygen exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the nitrogen. As a result, the nitrogen's lone pair is less available to participate in resonance with the Boc carbonyl group. This lack of delocalization increases the localized double-bond character of the carbamate C=O, shifting its stretching frequency to a distinctly higher wavenumber, typically 1695–1700 cm⁻¹ [1].
Simultaneously, the ester carbonyl (e.g., at the C3 or C6 position) remains relatively insulated from the N-O ring dynamics, consistently appearing at 1735–1745 cm⁻¹ . The presence of these two distinct, sharp carbonyl peaks is the primary diagnostic marker for a successfully protected N-Boc 1,2-oxazinane ester [2].
Comparative Performance Analysis
To objectively evaluate the N-Boc protecting group, we must compare its spectral footprint against other common alternatives used in 1,2-oxazinane chemistry. The table below summarizes the quantitative FTIR data, highlighting how the choice of protecting group alters the diagnostic peaks.
Data Synthesis: The N-Boc derivative provides the cleanest spectral window for carbonyl analysis, free from the overlapping aromatic signals of N-Cbz or the intense sulfonyl bands of N-Ts. The absence of a peak above 3200 cm⁻¹ in the N-Boc spectrum serves as a critical negative control, confirming the complete consumption of the N-H starting material.
Mandatory Visualizations: Workflows and Structural Mapping
Synthetic and analytical workflow for N-Boc 1,2-oxazinane esters.
Structural mapping of FTIR characteristic peaks for N-Boc 1,2-oxazinane esters.
Many N-Boc 1,2-oxazinane esters are isolated as viscous, high-boiling oils rather than crystalline solids [3]. Attempting to form traditional KBr pellets with these oils leads to poor dispersion, severe baseline scattering, and moisture absorption (KBr is highly hygroscopic). Moisture contamination introduces a false O-H stretch at ~3300 cm⁻¹, which can be disastrously misidentified as an unreacted N-H bond.
To create a self-validating system, Attenuated Total Reflectance (ATR) FTIR using a diamond crystal must be employed. This methodology ensures the structural integrity of the sample and provides absolute baseline reliability.
Step-by-Step Methodology
Step 1: System Initialization and Background Subtraction
Action: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Purge the sample compartment with dry nitrogen.
Causality: Purging removes atmospheric H₂O and CO₂, preventing their sharp rotational-vibrational bands from masking the critical ester C=O region (~1740 cm⁻¹).
Validation: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal. The baseline must be flat before proceeding.
Step 2: Sample Application
Action: Using a glass Pasteur pipette, apply 1–2 drops of the neat N-Boc 1,2-oxazinane ester directly onto the center of the diamond crystal.
Causality: The sample must completely cover the active area of the crystal to maximize the evanescent wave interaction. Avoid trapping micro-bubbles, which cause refractive scattering and artificially lower peak intensities.
Step 3: Data Acquisition
Action: Acquire the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution).
Causality: 64 scans provide an optimal signal-to-noise ratio. This is particularly crucial for resolving the relatively weak N-O stretch intrinsic to the 1,2-oxazinane ring (~1050–1080 cm⁻¹), which can otherwise be lost in baseline noise.
Step 4: Spectral Processing and Verification
Action: Apply an ATR correction algorithm via the spectrometer's software.
Causality: In ATR-FTIR, the penetration depth of the IR beam is wavelength-dependent (deeper penetration at lower wavenumbers). The ATR correction normalizes the peak intensities, allowing direct comparison with standard transmission literature values.
Validation Check: Confirm the presence of the dual carbonyl peaks (~1698 cm⁻¹ and ~1740 cm⁻¹) and the strict absence of any broad peaks between 3200–3400 cm⁻¹. If an O-H/N-H peak is present, the sample requires further purification (e.g., via silica gel chromatography) to remove unreacted starting materials or hydrolyzed byproducts.
References
EFFICIENT SYNTHESIS OF (±)
The Application of 1,2-Oxazinanes as Chiral Cyclic Weinreb Amide-Type Auxiliaries Leading to a Three-Component, One-Pot Reaction. Thieme E-Books & E-Journals.
A Sequential Cycloaddition Strategy for the Synthesis of Alsmaphorazine B Traces a Path Through a Family of Alstonia Alkaloids. PMC (NIH).
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate
Welcome to a comprehensive guide on the safe and compliant disposal of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. As researchers and drug development professionals, our responsibility extends beyond discovery to the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to a comprehensive guide on the safe and compliant disposal of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management, ensuring safety, and maintaining regulatory compliance. The protocols described herein are designed as a self-validating system, grounded in established safety principles and regulatory standards.
Part 1: The Cornerstone of Safety: Hazard Assessment
Before any disposal procedure is considered, a thorough understanding of the chemical's hazards is paramount. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. While a specific, universally available SDS for tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is not consistently published, data from structurally analogous compounds—such as other N-Boc protected amino-heterocycles—suggest a likely hazard profile.
Commonly, such compounds are classified with the following potential hazards:
Specific target organ toxicity — single exposure (respiratory system irritation).[4][5]
Causality Behind the Directive: The Boc (tert-butoxycarbonyl) protecting group and the oxazinane core are common in synthetic chemistry. The amino functional group can impart basic and irritant properties. Therefore, it is prudent to handle this compound with the assumption of it being, at a minimum, an irritant and potentially harmful if ingested or inhaled until verified otherwise by the supplier-specific SDS.[2][4]
Your First Action: Always obtain and thoroughly review the SDS for the specific batch of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate you are using. This document is the final authority on its hazards and handling.[6][7]
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
Based on the inferred hazard profile, all handling and disposal operations should be conducted with appropriate safety measures in place.
Engineering Controls:
Fume Hood: All transfers and preparations of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8][9]
Personal Protective Equipment (PPE):
The selection of PPE is your primary defense against direct chemical exposure. The following table summarizes the recommended PPE.
Protection Type
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves, inspected before use.
To prevent skin contact and irritation.[10] Follow proper glove removal technique to avoid self-contamination.
Eye/Face Protection
Chemical safety goggles and/or a face shield.
To protect against splashes that can cause serious eye irritation or damage.[5]
Skin/Body Protection
A flame-resistant lab coat, long pants, and closed-toe shoes.
To protect skin from accidental spills and contact.
Respiratory Protection
Not typically required if work is performed in a fume hood.
If a fume hood is unavailable or if generating aerosols, a NIOSH-approved respirator may be necessary based on your institution's Chemical Hygiene Plan (CHP).[6]
Part 3: Step-by-Step Disposal Protocol: A Self-Validating Workflow
The disposal of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate must be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EH&S) office.[11][12] Sewer and regular trash disposal are strictly prohibited.[13][14]
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[15][16][17]
Location: The SAA should be within the laboratory, under the direct control of laboratory personnel.[16]
Containment: The SAA must have secondary containment (such as a chemical-resistant tray) to contain potential leaks or spills.
Step 2: Select and Prepare the Waste Container
Compatibility: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[15][18] The container must be in good condition, free of cracks or leaks.
Closure: The container must have a secure, leak-proof screw-top cap.[19] Keep the container closed at all times except when adding waste.[16][18] Do not leave a funnel in the opening.
Step 3: Label the Waste Container
Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[17][19] The label must be affixed to the container before any waste is added.
Label Element
Requirement
Header
The words "HAZARDOUS WASTE " must be clearly visible.[16][17][19]
Generator Information
Name of the Principal Investigator, laboratory room number, and contact information.
Chemical Contents
List the full chemical name: "tert-butyl 4-amino-1,2-oxazinane-2-carboxylate ". Do not use abbreviations or chemical formulas.[16][18] If mixed with solvents (e.g., for rinsing), list all components and their approximate percentages.
Hazard Identification
Indicate the relevant hazards (e.g., Irritant, Harmful). This can be done by checking boxes or applying pictograms.
Accumulation Start Date
This date is typically added when the container is moved from the SAA to a central storage area, not while in the lab.[17]
Step 4: Waste Collection and Segregation
Unused/Neat Chemical: Carefully transfer any unwanted solid or liquid tert-butyl 4-amino-1,2-oxazinane-2-carboxylate into your labeled hazardous waste container inside a fume hood.
Contaminated Labware:
Sharps/Glassware: Needles, contaminated Pasteur pipettes, and broken glass should be placed in a dedicated, puncture-proof sharps container labeled as hazardous waste with the chemical contaminant listed.[18]
Non-sharps: Contaminated gloves, weigh boats, and paper towels should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste.
Rinsate: If triple-rinsing a container that held the chemical, the first rinse with an appropriate solvent must be collected as hazardous waste.[18] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
Incompatibility: Do not mix this waste with incompatible chemicals. Based on its amino group, it should be kept separate from strong acids and strong oxidizing agents.[1][2]
Step 5: Arrange for Disposal
Once your waste container is approximately 90% full, or if you are vacating the lab, contact your institution's EH&S department or equivalent office to schedule a waste pickup.[11][15] Do not transport hazardous waste yourself.[11]
Part 4: Disposal Decision Workflow
The following diagram outlines the logical flow for making decisions regarding the disposal of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate and associated materials.
Caption: Disposal decision workflow for tert-butyl 4-amino-1,2-oxazinane-2-carboxylate.
Part 5: Managing Spills
Accidents happen, and preparedness is key. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[11]
For Small, Manageable Spills:
Alert personnel in the immediate area.
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels to absorb large quantities of liquid.
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
For Large or Unmanageable Spills:
Evacuate the laboratory immediately.
Alert others and prevent entry into the area.
Contact your institution's emergency response or EH&S office from a safe location.
By adhering to these principles and procedures, you contribute to a culture of safety and environmental stewardship. Your diligence protects not only yourself and your colleagues but also the wider community.
References
University of Canterbury.Laboratory Chemical Waste Handling and Disposal Guidelines.
University of Pennsylvania EHRS.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
MasterControl.29 CFR 1910.
Vanderbilt University Medical Center.
Vanderbilt University Medical Center.The Laboratory Standard | Office of Clinical and Research Safety.
Lehigh University Campus Safety Division.HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
Business Waste.
OSHA.1910.
eCFR.29 CFR 1910.
MSE Supplies.A Guide for Laboratories and Industries: Chemical Safety Standards.
Daniels Health.
Columbia University EH&S.Hazardous Chemical Waste Management Guidelines.
Lab Manager.Managing Hazardous Chemical Waste in the Lab.
Fisher Scientific.Safety Data Sheet for tert-Butyl 4-[4-(aminomethyl)
TCI Chemicals.Safety Data Sheet for 1-(tert-Butoxycarbonyl)piperazine.
Enamine.Safety Data Sheet for tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)
AK Scientific, Inc.Safety Data Sheet for Tert-butyl 4-[2-(propylamino)
Aaronchem.Safety Data Sheet for 3-(tert-Butylamino)propan-1-ol.
Environmental Marketing Services.
Fisher Scientific.
Flinn Scientific.Waste Lab Chemical Disposal Guidance.